Thalidomide-5-propoxyethanamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21N3O5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23) |
InChI Key |
LVKRJBXGRZIBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-5-propoxyethanamine: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-propoxyethanamine is a crucial chemical entity in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of thalidomide (B1683933), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide elucidates the core mechanism of action of this compound, positioning it within the broader context of thalidomide and its analogs, which act as "molecular glues." We will delve into its role in the formation of the ternary complex, the subsequent ubiquitination and proteasomal degradation of neo-substrates, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the underlying signaling pathways, quantitative binding data for related compounds, and detailed experimental protocols for the characterization of similar molecules.
Introduction: The Rise of Molecular Glues and PROTACs
The therapeutic landscape is witnessing a paradigm shift with the advent of targeted protein degradation. Unlike traditional inhibitors that block the function of a protein, TPD aims to eliminate the protein from the cellular environment altogether. Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, were the harbingers of this new modality, acting as "molecular glues" that modulate the substrate specificity of the CRBN E3 ubiquitin ligase complex.[1][2][3] These immunomodulatory drugs (IMiDs) have demonstrated significant clinical efficacy, particularly in the treatment of hematological malignancies.[4]
This compound is a synthetic derivative of thalidomide, designed to serve as a CRBN-recruiting ligand.[5][6][7] Its primary application is in the construction of PROTACs, which are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like CRBN), and a flexible linker that connects them.[4] By hijacking the cell's ubiquitin-proteasome system, PROTACs induce the degradation of specific proteins, including those previously considered "undruggable."
Core Mechanism of Action
The mechanism of action of this compound is intrinsically linked to its ability to bind to CRBN, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][8] This interaction initiates a cascade of events leading to the degradation of specific target proteins.
Binding to Cereblon (CRBN)
The glutarimide (B196013) ring of thalidomide and its derivatives is essential for binding to a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[1] The phthalimide (B116566) portion of the molecule is more solvent-exposed and can be modified to attach linkers for PROTAC synthesis without significantly compromising CRBN binding.[8] The propoxyethanamine modification in this compound serves as an attachment point for such a linker.
Formation of the Ternary Complex
Once bound to CRBN, the PROTAC, which incorporates the this compound moiety, recruits a specific POI. This results in the formation of a transient ternary complex consisting of the POI, the PROTAC, and the CRBN E3 ligase complex. The stability and conformation of this ternary complex are critical for the efficiency of the subsequent ubiquitination process.
Ubiquitination and Proteasomal Degradation
The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain. This polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of a PROTAC utilizing a this compound-based CRBN ligand.
Caption: Mechanism of action of a PROTAC utilizing a this compound based CRBN ligand.
Quantitative Data
While specific quantitative binding and degradation data for this compound are not widely available in the public domain, the following table summarizes the binding affinities of thalidomide and its key analogs to CRBN. This data serves as a critical reference point for researchers developing new PROTACs. The affinity of this compound for CRBN is expected to be comparable to that of thalidomide, as the core binding motif is retained.[9]
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~121.6 nM[10] | Fluorescence Polarization | (S)-enantiomer has a ~10-fold stronger binding affinity than the (R)-enantiomer.[1] |
| Lenalidomide | ~178 nM[9] | Not Specified | Binds more strongly than thalidomide.[9] |
| Pomalidomide | ~157 nM[9] | Not Specified | Binds more strongly than thalidomide.[9] |
The following table provides an example of degradation parameters for a hypothetical PROTAC ("PROTAC-X") to illustrate the type of data that should be generated.[11]
| Parameter | Value | Description |
| DC50 | 6.02 nM | The concentration of PROTAC-X required to induce 50% degradation of the target protein after a 24-hour treatment. |
| Dmax | >95% | The maximum percentage of target protein degradation achieved with PROTAC-X treatment. |
| Time to Dmax | 18 hours | The time required to reach the maximum degradation of the target protein. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the binding and degradation activity of a PROTAC synthesized using a this compound linker.
CRBN Binding Assays
-
Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol:
-
Prepare a solution of purified recombinant CRBN protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Prepare a solution of the this compound-based PROTAC in the same buffer.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the CRBN solution while monitoring the heat changes.
-
Analyze the resulting data to determine the thermodynamic parameters of the binding interaction.
-
-
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol:
-
Immobilize purified recombinant CRBN protein onto a sensor chip.
-
Prepare a series of dilutions of the this compound-based PROTAC in a suitable running buffer.
-
Flow the PROTAC solutions over the sensor chip and monitor the change in the SPR signal in real-time.
-
Fit the binding data to a suitable model to determine the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.
-
Protein Degradation Assays
-
Principle: Western blotting is used to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate.
-
Protocol:
-
Cell Treatment: Culture cells of interest and treat with varying concentrations of the this compound-based PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[2] This data can be used to determine DC50 and Dmax values.[13]
-
Caption: A generalized workflow for Western blot analysis of protein degradation.
Conclusion
This compound represents a key building block in the design and synthesis of next-generation therapeutics based on targeted protein degradation. Its ability to effectively recruit the CRBN E3 ubiquitin ligase makes it an invaluable tool for the development of PROTACs against a wide range of disease-relevant proteins. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization using the protocols outlined in this guide, is essential for advancing this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
In-Depth Technical Guide: Thalidomide-5-propoxyethanamine for Cereblon (CRBN) Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Cereblon for Targeted Protein Degradation
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the UPS by bringing an E3 ubiquitin ligase into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^), is a widely exploited E3 ligase in PROTAC design. The discovery that thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its substrate specificity has paved the way for the development of a vast array of CRBN-recruiting PROTACs.
This technical guide focuses on Thalidomide-5-propoxyethanamine , a functionalized thalidomide derivative designed for incorporation into PROTACs as a CRBN-recruiting ligand.[1][2][3][4] Its chemical structure features a propoxyethanamine linker attached to the 5-position of the thalidomide phthalimide (B116566) ring, providing a convenient point of attachment for a linker connected to a target protein ligand. This guide will provide an in-depth overview of its synthesis, mechanism of action, and the experimental protocols used to characterize its recruitment of CRBN.
Chemical Profile of this compound:
| Property | Value |
| CAS Number | 2357107-60-7 |
| Molecular Formula | C₁₈H₂₁N₃O₅ |
| Molecular Weight | 359.38 g/mol |
| SMILES | O=C1NC(=O)C(N2C(=O)C3=CC=C(C=C3C2=O)CCCOCCN)CC1 |
Mechanism of CRBN Recruitment and Action
This compound, as a derivative of thalidomide, functions by binding to the thalidomide-binding pocket of CRBN. This binding event induces a conformational change in the CRBN substrate receptor, creating a new surface that can recognize and bind to "neo-substrates" – proteins that are not endogenous targets of the CRL4^CRBN^ complex. In the context of a PROTAC, the "neo-substrate" is the target protein of interest, which is brought into proximity to the E3 ligase complex through the PROTAC's linker. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.
Caption: CRBN-Mediated Protein Degradation Pathway.
Synthesis of this compound
Disclaimer: This protocol is illustrative and based on analogous chemical transformations. Researchers should optimize conditions and perform appropriate characterization at each step.
Overall Synthetic Scheme:
Caption: Plausible Synthesis of this compound.
Experimental Protocol (Representative):
Step 1: Synthesis of 4-Hydroxythalidomide
-
To a solution of 4-hydroxyphthalic anhydride (B1165640) (1.0 eq) in a suitable solvent such as pyridine, add L-glutamine (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude N-(4-hydroxyphthaloyl)-L-glutamine, add a cyclizing agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.2 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, and collect the precipitated 4-hydroxythalidomide by filtration. Wash with a cold solvent and dry.
Step 2: Alkylation with the Linker
-
To a solution of 4-hydroxythalidomide (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add tert-butyl (2-(3-bromopropoxy)ethyl)carbamate (1.2 eq) to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected intermediate.
Step 3: Deprotection to Yield this compound
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, this compound, often as a salt (e.g., TFA salt).
Quantitative Analysis of CRBN Binding
While specific binding data for this compound is not publicly available, the binding affinities of thalidomide and its key derivatives to CRBN have been well-characterized and provide a crucial benchmark for assessing the potency of new CRBN ligands. These values are typically determined using biophysical assays such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
CRBN Binding Affinities of Thalidomide and Derivatives:
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Fluorescence Polarization | [5] |
| Lenalidomide | ~178 nM (Kd) | Fluorescence Polarization | [5] |
| Pomalidomide | ~157 nM (Kd) | Fluorescence Polarization | [5] |
Experimental Protocols for CRBN Recruitment Assays
Validating the engagement of a PROTAC containing this compound with CRBN is a critical step in its development. The following are detailed protocols for common in vitro assays used to measure CRBN binding and recruitment.
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from the CRBN binding pocket by a competitive ligand (e.g., a PROTAC containing this compound). When the fluorescent tracer is bound to the larger CRBN protein, it tumbles slowly in solution, resulting in a high FP signal. When displaced by a competitor, the free tracer tumbles more rapidly, leading to a decrease in the FP signal.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
This compound-containing PROTAC
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the this compound-containing PROTAC in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at or below its Kd for CRBN), and the serially diluted PROTAC.
-
Initiate the binding reaction by adding the CRBN-DDB1 complex to each well at a fixed concentration.
-
Include control wells for "no protein" (tracer only) and "no competitor" (tracer and CRBN-DDB1).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC₅₀ value by plotting the change in FP against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Fluorescence Polarization (FP) Assay Workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the proximity between a tagged CRBN protein and a fluorescently labeled tracer. Typically, CRBN is tagged with a terbium (Tb) cryptate (donor), and a fluorescent tracer (e.g., a BODIPY-labeled thalidomide) serves as the acceptor. When the tracer binds to CRBN, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. A competitor molecule will displace the tracer, disrupting FRET and causing a decrease in the acceptor's emission signal.
Materials:
-
GST- or His-tagged purified recombinant human CRBN-DDB1 complex
-
Terbium-labeled anti-GST or anti-His antibody
-
Fluorescently labeled thalidomide analog (e.g., BODIPY-thalidomide)
-
Assay buffer
-
This compound-containing PROTAC
-
Low-volume 384-well plates
-
TR-FRET-capable plate reader
Protocol:
-
Prepare a serial dilution of the this compound-containing PROTAC in the assay buffer.
-
In a 384-well plate, add the tagged CRBN-DDB1 complex, the terbium-labeled antibody, the fluorescent tracer, and the serially diluted PROTAC.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for antibody binding and competitive ligand binding to reach equilibrium.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Determine the IC₅₀ value by plotting the TR-FRET ratio against the logarithm of the competitor concentration.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its structure incorporates the essential thalidomide moiety for CRBN binding and a versatile linker for conjugation to a target protein ligand. While specific quantitative binding data for this particular derivative is not widely published, the well-established binding affinities of thalidomide and its analogs provide a strong foundation for its application. The detailed experimental protocols provided in this guide offer robust methods for characterizing the interaction of PROTACs containing this compound with CRBN, a critical step in the development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design and thorough characterization of such CRBN-recruiting building blocks will remain paramount to the discovery of new therapeutics.
References
The Rational Design and Synthesis of Thalidomide-5-propoxyethanamine: A Technical Guide for CRBN Ligand Development
For Immediate Release
This technical guide provides an in-depth overview of Thalidomide-5-propoxyethanamine, a key building block in the development of targeted protein degraders. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and application in hijacking the ubiquitin-proteasome system.
Introduction: From Controversy to Chemical Tool
Thalidomide (B1683933), a drug with a complex and tragic history, has been repurposed in modern medicine, most notably for the treatment of multiple myeloma.[1] Its mechanism of action, which involves binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), has paved the way for a new class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.
This compound is not a compound with a traditional discovery narrative but is a product of rational drug design. It is a derivative of thalidomide engineered to serve as a CRBN ligand, featuring a linker attachment point for incorporation into PROTACs. This guide will detail a plausible synthetic route, its interaction with CRBN, and its role in the broader context of targeted protein degradation.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process starting from a functionalized phthalic anhydride (B1165640) derivative. A plausible synthetic pathway involves the creation of a hydroxy-substituted thalidomide intermediate, followed by the attachment of the propoxyethanamine linker.
Proposed Synthetic Pathway
The synthesis commences with the formation of 5-hydroxythalidomide, a known metabolite of thalidomide.[3] This intermediate provides a hydroxyl group on the phthalimide (B116566) ring, which serves as a handle for introducing the desired linker. The subsequent step involves an etherification reaction, such as the Williamson ether synthesis, to attach the propoxyethanamine linker.[4]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Hydroxythalidomide
This step can be adapted from established procedures for thalidomide synthesis, starting with 4-hydroxyphthalic acid and L-glutamine.
-
Reaction Setup: A mixture of 4-hydroxyphthalic acid and L-glutamine is heated in a suitable solvent, such as pyridine (B92270) or acetic acid.
-
Cyclization: A dehydrating agent or high temperatures are used to facilitate the cyclization of the intermediate to form the glutarimide (B196013) and phthalimide rings.
-
Purification: The product, 5-hydroxythalidomide, is purified by recrystallization or column chromatography.
Step 2: Etherification and Amination
-
Alkylation: 5-Hydroxythalidomide is treated with a suitable alkylating agent, such as 1-(2-bromoethoxy)propane, in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).
-
Introduction of the Amine: The terminal bromine of the attached linker is then converted to an amine. This can be achieved through various methods, such as a Gabriel synthesis or by reaction with sodium azide (B81097) followed by reduction.
-
Final Purification: The final product, this compound, is purified using standard techniques like column chromatography and characterized by NMR and mass spectrometry.[5]
Quantitative Data for Synthesis
The following table presents representative yields for key steps in the synthesis of thalidomide and its analogs, based on literature data.
| Step | Starting Materials | Reagents/Solvents | Typical Yield (%) | Purity (%) |
| N-Phthaloyl-L-glutamine formation | L-glutamine, Phthalic anhydride | Pyridine, heat | 70-85 | >95 |
| Cyclization to Thalidomide | N-Phthaloyl-L-glutamine | Carbonyldiimidazole, heat | 60-80 | >98 |
| Etherification of hydroxy-phthalimide | Hydroxy-phthalimide derivative, Alkyl halide | K₂CO₃, DMF | 50-70 | >95 |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the E3 ligase-recruiting moiety in a PROTAC. The core thalidomide structure binds to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event allows the PROTAC to bring a target protein of interest into close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Signaling Pathway Modulation
Thalidomide and its analogs have been shown to modulate various signaling pathways. One such pathway is the STAT3 signaling cascade, which is often aberrantly activated in cancer and inflammatory diseases.[6] By promoting the degradation of proteins involved in this pathway, thalidomide-based PROTACs can potentially inhibit tumor growth and inflammation.
Caption: Simplified diagram of the STAT3 signaling pathway and its modulation by thalidomide analogs.
Quantitative Analysis of CRBN Binding and PROTAC Efficacy
The successful design of a thalidomide-based PROTAC relies on a thorough understanding of its binding affinity to CRBN and its efficiency in degrading the target protein.
CRBN Binding Affinity
The binding affinity of thalidomide and its analogs to CRBN is a critical parameter. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Compound | Binding Affinity (Kd/Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM | Fluorescence Polarization | [7] |
| Lenalidomide | ~178 nM | Fluorescence Polarization | [7] |
| Pomalidomide | ~157 nM | Fluorescence Polarization | [7] |
Note: The binding affinity of this compound is expected to be comparable to thalidomide, as the core binding motif is retained.
PROTAC Degradation Efficiency
The efficacy of a PROTAC is measured by its ability to degrade the target protein, often reported as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | 1.8 | >95 |
| SHP2 Degrader (Thalidomide-based) | SHP2 | Various | 6.02 | >90 |
Note: Data are representative examples from the literature for thalidomide-based PROTACs.[8]
Key Experimental Protocols
CRBN Engagement Assay (NanoBRET™)
This in-cell assay measures the binding of a compound to CRBN in a live-cell environment.
-
Cell Preparation: Cells stably expressing NanoLuc®-CRBN are harvested and resuspended in assay media.
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound) is added to a 384-well plate.
-
Tracer Addition: A fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide) is added to the wells.
-
BRET Measurement: The NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer between NanoLuc-CRBN and the tracer is measured. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The data is plotted to determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the tracer binding.[9][10]
Western Blot for Protein Degradation
This technique is used to quantify the reduction in the levels of a target protein following PROTAC treatment.
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified duration.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
Signal Detection and Analysis: The signal intensity for the target protein is measured and normalized to a loading control (e.g., GAPDH) to determine the extent of protein degradation.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Conclusion
This compound represents a crucial tool in the rapidly evolving field of targeted protein degradation. Its rational design as a versatile CRBN ligand enables the construction of potent PROTACs against a wide range of disease-relevant proteins. A thorough understanding of its synthesis, mechanism of action, and the quantitative methods for evaluating its performance is essential for the continued development of this promising therapeutic modality. This technical guide provides a foundational resource for researchers and drug developers working to harness the power of the ubiquitin-proteasome system for therapeutic benefit.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Role of Thalidomide-5-propoxyethanamine in PROTAC Technology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Thalidomide-5-propoxyethanamine" is a specific derivative of thalidomide (B1683933) used as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] While this guide focuses on this molecule, some of the detailed experimental data and protocols provided are based on closely related and extensively documented pomalidomide-based PROTACs, which function via the same mechanism and serve as representative examples of CRBN-recruiting PROTACs.
Introduction to PROTAC Technology and Cereblon
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[4][5] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the protein from the cell entirely.[6] They achieve this by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[7][8]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[6]
By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[7][9] The PROTAC is then released to mediate further degradation cycles.
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex and is a widely used E3 ligase in PROTAC design.[7][10] Immunomodulatory drugs (IMiDs) such as thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are well-established binders of CRBN.[7][11]
This compound as a CRBN Ligand
This compound is a derivative of thalidomide specifically functionalized for incorporation into PROTACs.[1][3] The core thalidomide structure provides the binding motif for CRBN, while the 5-propoxyethanamine chain serves as a linker attachment point with a terminal amine for conjugation to a POI ligand. The choice of linker attachment position on the phthalimide (B116566) ring and the linker's composition are critical for optimizing the stability and efficacy of the resulting PROTAC. Modifications at the C5 position have been shown to reduce the off-target degradation of zinc-finger proteins, a known side effect of some pomalidomide-based PROTACs.[12]
Mechanism of Action
The thalidomide moiety of the PROTAC binds to Cereblon, recruiting the entire CUL4A-DDB1-CRBN E3 ligase complex. The other end of the PROTAC binds to the target protein. This proximity enables the E3 ligase to polyubiquitinate the target protein, leading to its degradation by the proteasome.[8]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | E3连接酶配体 | MCE [medchemexpress.cn]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ProteomeXchange Dataset PXD046264-1 [proteomecentral.proteomexchange.org]
Structural Basis of Thalidomide-5-propoxyethanamine and Cereblon Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives, often referred to as immunomodulatory drugs (IMiDs), have re-emerged as significant therapeutic agents, particularly in the treatment of multiple myeloma. Their mechanism of action is centered on their interaction with the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction does not inhibit the E3 ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
Thalidomide-5-propoxyethanamine is a derivative of thalidomide that incorporates a propoxyethanamine linker at the 5-position of the phthalimide (B116566) ring. This modification is frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety serves to recruit CRBN to a target protein of interest, thereby inducing its degradation. While specific structural and quantitative binding data for this compound are not extensively available in the public domain, this guide will provide a comprehensive overview of the structural basis of the interaction between the parent molecule, thalidomide, and its well-characterized derivatives with CRBN. The principles and methodologies described herein are directly applicable to the study of this compound.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The CRL4^CRBN^ complex is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of a significant portion of the cellular proteome. The complex consists of four main components:
-
Cullin 4 (CUL4): A scaffold protein that provides the backbone for the complex.
-
RING-Box Protein 1 (RBX1): A small protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.
-
Cereblon (CRBN): The substrate receptor that directly binds to the proteins targeted for degradation.
The binding of thalidomide and its derivatives to CRBN alters the conformation of the substrate-binding pocket, leading to the recruitment of proteins that are not endogenous substrates of the CRL4^CRBN^ ligase.
Structural Insights into the Thalidomide-CRBN Interaction
Crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide, and pomalidomide (B1683931) have provided detailed insights into the molecular basis of this interaction. The thalidomide molecule binds within a hydrophobic pocket on the surface of CRBN.
The key interactions are:
-
The glutarimide (B196013) ring of thalidomide is crucial for binding and inserts into a "tri-tryptophan pocket" formed by three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN).
-
The phthalimide ring is more solvent-exposed, and modifications at this position, such as the propoxyethanamine linker in this compound, are generally well-tolerated and allow for the attachment of linkers for PROTAC development.
-
Hydrogen bonds are formed between the glutarimide ring and residues within the binding pocket, further stabilizing the interaction.
The binding of thalidomide induces a conformational change in CRBN, creating a new surface that can recruit neosubstrates. For example, the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are recruited to this new surface and subsequently ubiquitinated and degraded. This degradation is responsible for the anti-myeloma activity of these drugs. Conversely, the binding of IMiDs can also block the interaction of endogenous CRBN substrates, such as MEIS2, with the E3 ligase complex.
Quantitative Binding Data
The binding affinity of thalidomide and its derivatives to CRBN has been determined using various biophysical techniques. While specific data for this compound is not available, the following table summarizes the reported dissociation constants (Kd) for related compounds. It is anticipated that the binding affinity of this compound to CRBN would be in a similar range to that of thalidomide.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Fluorescence Polarization | [1] |
| Lenalidomide | ~178 nM | Not Specified | [1] |
| Pomalidomide | ~157 nM | Not Specified | [1] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [2] |
Signaling Pathways and Experimental Workflows
The interaction of thalidomide derivatives with CRBN initiates a cascade of events leading to the degradation of neosubstrates. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing this interaction.
Caption: CRBN Signaling Pathway Modulation.
Caption: Experimental Workflow for Characterization.
Experimental Protocols
To characterize the interaction of this compound with CRBN, a series of biophysical and biochemical assays are required. The following are detailed protocols for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity Determination
Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from CRBN by an unlabeled competitor (e.g., this compound). The change in fluorescence polarization is proportional to the amount of tracer displaced, allowing for the determination of the competitor's binding affinity (IC50, which can be converted to Ki).
Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Fluorescently labeled thalidomide (e.g., Cy5-thalidomide).
-
This compound.
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Prepare a solution of CRBN-DDB1 complex and Cy5-thalidomide in Assay Buffer. The final concentration of CRBN-DDB1 should be in the low nanomolar range (e.g., 20 nM), and the Cy5-thalidomide concentration should be at or below its Kd for CRBN (e.g., 10 nM).
-
In a 384-well plate, add the serially diluted this compound.
-
Add the CRBN-DDB1/Cy5-thalidomide mixture to each well.
-
Include control wells:
-
No competitor control: CRBN-DDB1 and Cy5-thalidomide only.
-
No protein control: Cy5-thalidomide only.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in vitro to determine if the binding of this compound to CRBN can induce the ubiquitination of a specific neosubstrate.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme (e.g., UBE1).
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).
-
Recombinant CRL4^CRBN^ E3 ubiquitin ligase complex.
-
Recombinant neosubstrate (e.g., IKZF1).
-
Ubiquitin.
-
ATP.
-
This compound.
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the neosubstrate and ubiquitin.
Protocol:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice.
-
Prepare a master mix containing the common components: E1, E2, ubiquitin, and ATP in Ubiquitination Reaction Buffer.
-
To individual tubes, add the CRL4^CRBN^ complex and the neosubstrate.
-
Add this compound (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control.
-
Initiate the reaction by adding the master mix.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the neosubstrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Competitive Elution Assay from Immobilized Ligand
Principle: This semi-quantitative assay confirms that a test compound binds to the same site on CRBN as a known ligand. A thalidomide analog is immobilized on beads, which are used to pull down CRBN from a cell lysate. The ability of this compound to elute CRBN from the beads indicates competitive binding.
Materials:
-
Thalidomide-conjugated affinity beads.
-
Cell lysate from a cell line expressing CRBN (e.g., HEK293T).
-
This compound.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: Wash buffer containing a high concentration of this compound (e.g., 100 µM).
-
SDS-PAGE and Western blotting reagents.
-
Anti-CRBN antibody.
Protocol:
-
Incubate the thalidomide-conjugated beads with the cell lysate for 2-4 hours at 4°C with rotation to allow CRBN to bind.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by incubating the beads with Elution Buffer containing this compound for 30 minutes at room temperature.
-
As a control, perform a mock elution with buffer containing only DMSO.
-
Collect the eluates and analyze them by SDS-PAGE and Western blotting using an anti-CRBN antibody. The presence of CRBN in the eluate from the this compound treatment indicates competitive binding.
Conclusion
The interaction between thalidomide derivatives and CRBN is a cornerstone of a novel therapeutic modality that involves the targeted degradation of disease-causing proteins. While specific data for this compound is still emerging, the extensive knowledge of the thalidomide-CRBN interaction provides a robust framework for its characterization. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the binding affinity, structural interactions, and functional consequences of this compound binding to CRBN, thereby facilitating its application in the development of new therapeutics.
References
Preliminary In Vitro Studies of Thalidomide-5-propoxyethanamine: A Technical Guide for Drug Development Professionals
Introduction: Thalidomide-5-propoxyethanamine is a derivative of thalidomide (B1683933) designed to function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This modification positions it as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation. While specific in vitro studies on this compound are not extensively available in public literature, this guide provides a comprehensive overview of the anticipated in vitro evaluation, based on the well-established methodologies for thalidomide-based PROTACs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new protein degraders.
Core Concept: The PROTAC Mechanism with Thalidomide-Based Ligands
Thalidomide and its analogs are foundational to a significant class of PROTACs. They function as "molecular glues" that recruit the CRBN E3 ubiquitin ligase.[1] In a PROTAC, the thalidomide moiety, such as this compound, serves to hijack the CRBN E3 ligase. This is connected via a linker to another ligand that specifically binds to a protein of interest (POI). This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the target protein and marking it for degradation by the proteasome.[1][2]
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is quantitatively assessed by its ability to induce the degradation of the target protein. The key metrics are the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3] The following table summarizes representative quantitative data for thalidomide-based PROTACs targeting various proteins, illustrating the typical performance of this class of molecules.
| PROTAC Name/Target | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SHP2 Degrader (11) | Thalidomide | SHP2 | HeLa | 6.02 nM | >90% | [4] |
| BCR-ABL Degrader | Pomalidomide | BCR-ABL | K562 | 0.18 nM | >80% | [5] |
| FBXO22 Degrader | Thalidomide derivative | FBXO22 | MOLT-4 | 77 nM | 99% |
Note: The data presented are for exemplary thalidomide-based PROTACs and are intended to be representative. Specific values for a PROTAC incorporating this compound would require direct experimental evaluation.
Experimental Protocols
A rigorous in vitro evaluation of a thalidomide-based PROTAC involves a series of assays to confirm its mechanism of action, quantify its degradation efficiency, and assess its specificity.
Western Blotting for Target Protein Knockdown
This is the primary assay to quantify the degradation of the target protein.[1]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
-
Immunoblotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[2]
-
Reaction Setup:
-
Combine the following purified components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2 for CRBN), the CRL4-CRBN E3 ligase complex, ubiquitin, and ATP.
-
Add the purified protein of interest and the PROTAC at various concentrations.
-
-
Incubation and Detection:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the protein of interest to detect higher molecular weight ubiquitinated species.[2]
-
Proteomics for Specificity Assessment
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment.[7]
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that provides robust on-target degradation and a vehicle control.
-
Harvest the cells, lyse them, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and LC-MS/MS:
-
Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags, TMT) for quantitative analysis.
-
Analyze the peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[1]
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Determine proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Thalidomide-5-propoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of Thalidomide-5-propoxyethanamine, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, experimental protocols for its analysis, and insights into its mechanism of action.
Core Chemical Properties
This compound is a synthetic derivative of thalidomide (B1683933), functionalized with a propoxyethanamine linker. This modification allows for its conjugation to a ligand for a target protein, forming a Proteolysis Targeting Chimera (PROTAC). As a derivative of thalidomide, it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3][4].
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₃O₅ | [1][5][6] |
| Molecular Weight | 359.38 g/mol | [1][5] |
| CAS Number | 2357107-60-7 | [1][5] |
| Appearance | Solid | [1] |
| Canonical SMILES | O=C1NC(C(CC1)N2C(C3=CC=C(C=C3C2=O)CCCOCCN)CC1)C(=O)O | [2][3] |
Stability and Storage
The stability of this compound is crucial for its use in experimental settings and for the development of stable drug products. While specific degradation kinetics for this molecule are not extensively published, general storage guidelines are available from commercial suppliers.
| Condition | Duration |
| Powder at -20°C | 2 years |
| In DMSO at 4°C | 2 weeks |
| In DMSO at -80°C | 6 months |
Data sourced from DC Chemicals[5]
For rigorous stability assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Such a method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability under various stress conditions.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of thalidomide analogs, which can be adapted for this compound. The method is designed to separate the active pharmaceutical ingredient (API) from potential degradation products formed under stress conditions such as acid, base, oxidation, heat, and light.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Develosil ODS UG-5 (150mm x 4.6 mm, 5 µm particle size) or equivalent C18 column[7][8].
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate and acetonitrile (B52724) (80:20 v/v)[7][8].
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO or mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Degradation: Treat the standard solution with 0.1 N HCl at 60°C for a specified time. Neutralize with 0.1 N NaOH.
-
Base Degradation: Treat the standard solution with 0.1 N NaOH at 60°C for a specified time. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the standard solution to UV light.
-
-
Analysis: Inject the stressed samples and a non-stressed standard solution into the HPLC system.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the standard. The appearance of new peaks indicates degradation. The percentage of remaining this compound can be calculated to determine the extent of degradation.
Determination of pKa
Instrumentation:
-
pH meter with a suitable electrode.
-
Automated titrator or a burette.
-
Stir plate and stir bar.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol (B129727) or DMSO if necessary to ensure solubility).
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl) to determine the pKa of any basic functional groups.
-
In a separate experiment, titrate with a standardized solution of a strong base (e.g., 0.1 N NaOH) to determine the pKa of any acidic functional groups.
-
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Cereblon (CRBN) Binding Assay
As a CRBN ligand, quantifying the binding affinity of this compound to the CRBN protein is essential. A common method for this is a competitive binding assay using Fluorescence Polarization (FP).
Principle:
This assay measures the displacement of a fluorescently labeled thalidomide tracer from the CRBN protein by the unlabeled test compound (this compound). Binding of the large CRBN protein to the small fluorescent tracer results in a high FP signal. Displacement of the tracer by the test compound leads to a decrease in the FP signal.
Materials:
-
Purified recombinant CRBN protein.
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide).
-
Assay buffer.
-
Pomalidomide or thalidomide as a positive control.
-
Black, low-binding microtiter plates.
-
Fluorescent microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Assay Setup: In a microtiter plate, add the CRBN protein, the fluorescently labeled thalidomide tracer, and the assay buffer.
-
Competition: Add the serially diluted this compound or control compounds to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the FP signal against the logarithm of the compound concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
Mechanism of Action and Signaling Pathway
This compound functions as the CRBN-binding component of a PROTAC. The primary mechanism of action involves the recruitment of CRBN to a target protein, leading to the ubiquitination and subsequent degradation of that target protein by the proteasome.
The general workflow for the development and characterization of a PROTAC involving this compound is depicted below.
Caption: PROTAC Development and Evaluation Workflow.
The signaling pathway initiated by a PROTAC utilizing this compound is illustrated in the following diagram.
Caption: PROTAC Mechanism of Action.
Conclusion
This compound is a vital chemical entity in the rapidly advancing field of targeted protein degradation. While a comprehensive public dataset of its physicochemical properties is still emerging, this guide provides the foundational knowledge and standardized experimental protocols necessary for its effective use and characterization in a research and development setting. The provided methodologies for stability, pKa, and target engagement assessment will enable researchers to rigorously evaluate this and similar molecules, paving the way for the development of novel therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | E3 Ligase Ligand-Linker Conjugates | 2357107-60-7 | Invivochem [invivochem.cn]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound [chembk.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ijirmf.com [ijirmf.com]
Methodological & Application
Designing Potent Protein Degraders: Application Notes and Protocols for PROTACs Utilizing Thalidomide-5-propoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]
Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN).[1][2] Thalidomide-5-propoxyethanamine is a functionalized thalidomide derivative that provides a convenient handle for linker attachment, facilitating the synthesis of novel PROTACs.[5] This document provides detailed application notes and protocols for the design, synthesis, and characterization of PROTACs using this compound.
Core Signaling Pathway: The CRL4CRBN E3 Ubiquitin Ligase Complex
The mechanism of action of thalidomide-based PROTACs hinges on the recruitment of the CRL4CRBN E3 ubiquitin ligase complex. This complex comprises Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor, Cereblon (CRBN). The PROTAC facilitates the formation of a ternary complex, bringing the POI into proximity with the E3 ligase, which leads to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
PROTAC Synthesis using this compound: A General Approach
The synthesis of a PROTAC using this compound involves the coupling of its terminal amine group to a suitable linker, which is subsequently conjugated to a ligand for the POI. The choice of linker is critical and can significantly impact the efficacy of the PROTAC by influencing the stability and geometry of the ternary complex.[3] Both solid-phase and solution-phase synthesis strategies can be employed.[6][7]
Experimental Protocols
Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol is to quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cells expressing the protein of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation) values.[8][9]
-
Protocol 2: Ternary Complex Formation Assay - Surface Plasmon Resonance (SPR)
This protocol assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant POI and CRBN-DDB1 complex
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject increasing concentrations of the PROTAC over the immobilized CRBN-DDB1 to determine the binary binding affinity.
-
In a separate experiment, inject increasing concentrations of the POI over a fresh sensor chip to ensure no non-specific binding.
-
-
Ternary Complex Formation:
-
Inject a constant concentration of the POI mixed with increasing concentrations of the PROTAC over the immobilized CRBN-DDB1.
-
The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.[4]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (Kₑ) for the binary and ternary interactions.
-
Protocol 3: Cell Viability Assay
This protocol evaluates the cytotoxic effects of the PROTAC.
Materials:
-
Cells of interest
-
96-well plates
-
PROTAC of interest
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different PROTACs.
Table 1: Representative Degradation Efficacy of Thalidomide-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Hypothetical-1 | Protein X | Cell Line A | 25 | 92 |
| Hypothetical-2 | Protein X | Cell Line A | 150 | 75 |
| Hypothetical-3 | Protein Y | Cell Line B | 5 | >95 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.[8][9]
Table 2: Representative Ternary Complex Formation Data
| PROTAC Example | Target Protein | E3 Ligase | Assay | Binary Kₑ (PROTAC to POI) | Binary Kₑ (PROTAC to E3) | Ternary Kₑ | Cooperativity (α) |
| Hypothetical-1 | Protein X | CRBN | SPR | 500 nM | 1.2 µM | 150 nM | 3.3 |
| Hypothetical-2 | Protein X | CRBN | SPR | 450 nM | 1.5 µM | 800 nM | 0.6 |
Note: The data presented are hypothetical and for illustrative purposes. Cooperativity (α) is calculated as (Binary Kₑ (PROTAC to POI) * Binary Kₑ (PROTAC to E3)) / (Ternary Kₑ * Binary Kₑ of free POI to E3). A value > 1 indicates positive cooperativity.[4]
Experimental Workflow and Logic
The development and characterization of a PROTAC follows a logical progression from synthesis to in-depth biological evaluation.
By following these detailed protocols and application notes, researchers can effectively design, synthesize, and characterize novel PROTACs using this compound for the targeted degradation of proteins of interest. This systematic approach will aid in the development of potent and selective chemical probes and potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | E3 Ligase Ligand-Linker Conjugates | 2357107-60-7 | Invivochem [invivochem.cn]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Thalidomide-5-propoxyethanamine Mediated Protein Degradation
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2]
Thalidomide-5-propoxyethanamine is a derivative of thalidomide (B1683933) used as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a common component in PROTAC design.[3][4][5] By incorporating this molecule into a PROTAC, researchers can direct the CRBN E3 ligase complex to a specific protein of interest for targeted degradation. These application notes provide a comprehensive workflow and detailed protocols for assessing the efficacy of PROTACs utilizing this compound.
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental mechanism of a PROTAC employing a thalidomide-based ligand involves coopting the CRBN E3 ligase to induce the degradation of a target protein. The process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This forms a key ternary complex (POI-PROTAC-CRBN).[6]
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This facilitates the transfer of ubiquitin (Ub) molecules to lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome.[2] The proteasome then unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released to engage in another degradation cycle, acting catalytically.
Experimental Workflow
A systematic workflow is essential to characterize the activity of a this compound-based PROTAC. This involves confirming target degradation, quantifying the dose-response relationship, and assessing cellular toxicity. The primary methods employed are Western blotting, mass spectrometry, and cell viability assays.
Quantitative Data Summary
Proper data organization is crucial for comparing the efficacy and safety of different PROTAC molecules. The following tables provide a template for summarizing key quantitative results.
Table 1: Dose-Response of Target Protein Degradation via Western Blot
| PROTAC Concentration (nM) | Target Protein Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 10 | 52.1 | ± 3.5 |
| 50 | 21.7 | ± 2.8 |
| 100 | 9.8 | ± 1.9 |
| 500 | 5.2 | ± 1.1 |
| 1000 | 5.5 | ± 1.3 |
Table 2: Key Degradation and Cytotoxicity Parameters
| Parameter | Value | Description |
| DC₅₀ | 15 nM | The concentration of PROTAC that induces 50% degradation of the target.[7] |
| Dₘₐₓ | 95% | The maximum degradation of the target protein achieved.[7] |
| IC₅₀ | >10 µM | The concentration of PROTAC that causes 50% inhibition of cell viability. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses the protein of interest (POI) at a detectable level.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
PROTAC Preparation: Prepare a stock solution of the this compound-based PROTAC in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the existing culture medium from the cells and add the medium containing the PROTAC dilutions. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO₂ to determine the optimal degradation time.
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol is used to visualize and quantify the reduction in the target protein levels.[2]
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing periodically.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[2]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.[2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the target protein band intensity to the corresponding loading control band.[2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]
-
Protocol 3: Quantitative Mass Spectrometry (Proteomics)
Mass spectrometry (MS) provides an unbiased, global view of protein changes, confirming on-target degradation and identifying potential off-target effects.[9][10]
-
Sample Preparation:
-
Prepare protein lysates from PROTAC-treated and control cells as described in the Western Blot protocol.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.[9]
-
Digest proteins into peptides using trypsin overnight at 37°C.[9]
-
Clean up the peptide mixture using solid-phase extraction (SPE).[9]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant abundance changes between treated and control samples.[11]
-
Confirm the specific degradation of the intended target and assess any changes in the abundance of other proteins (off-targets).[12]
-
Protocol 4: Cell Viability Assay
These assays measure cellular metabolic activity to infer cell viability and assess the cytotoxicity of the PROTAC.[]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate (for luminescence) or clear plate (for colorimetric assays) and allow them to attach overnight.[14]
-
Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Assay Procedure (Example using CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[15]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein Degrader [proteomics.com]
- 14. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]
- 15. benchchem.com [benchchem.com]
Validating CRBN Engagement with Thalidomide-5-propoxyethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, acting as a substrate receptor.[1] The binding of small molecules like thalidomide (B1683933) and its derivatives, such as Thalidomide-5-propoxyethanamine, to CRBN modulates the substrate specificity of this complex. This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, which are not the natural targets of CRBN.[2][3] This targeted protein degradation strategy is of significant interest in drug discovery, particularly in the development of novel therapeutics for cancer and other diseases.
Validating the direct engagement of a compound with CRBN is a critical first step in the development of such molecules. This document provides detailed protocols for key experiments designed to confirm and quantify the interaction between this compound and CRBN.
Signaling Pathway and Mechanism of Action
Thalidomide and its analogs function by binding to a specific pocket on CRBN.[4] This binding event alters the surface of CRBN, creating a new interface that facilitates the recruitment of neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.[1][5] Once recruited, the neosubstrate is polyubiquitinated by the E3 ligase complex and targeted for degradation by the 26S proteasome.[2][3] This leads to the downstream therapeutic effects observed with these compounds.
Caption: CRBN signaling pathway modulation by this compound.
Experimental Validation Workflow
A multi-faceted approach is recommended to robustly validate the engagement of this compound with CRBN. The following workflow outlines a logical sequence of experiments, from initial binding confirmation to functional cellular assays.
Caption: Experimental workflow for validating CRBN engagement.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative data that can be obtained from the described experimental protocols.
| Experimental Method | Parameter Measured | Typical Units | Interpretation |
| Fluorescence Polarization (FP) | IC50 / Kd | nM or µM | Potency of compound in displacing a fluorescent probe. |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS | nM or µM, kcal/mol, cal/mol·K | Direct measurement of binding affinity and thermodynamic parameters. |
| Surface Plasmon Resonance (SPR) | Kd, kon, koff | nM or µM, M⁻¹s⁻¹, s⁻¹ | Real-time kinetics of binding and dissociation. |
| Cellular Thermal Shift Assay (CETSA) | Tagg | °C | Increase in protein thermal stability upon ligand binding in cells. |
| Neosubstrate Degradation Assay | DC50 / Dmax | nM or µM / % | Potency and maximal level of neosubstrate degradation. |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN, providing a rapid and quantitative measure of binding affinity.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide analog (e.g., BODIPY-lenalidomide)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of the fluorescently labeled thalidomide analog to all wells of the 384-well plate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the purified CRBN-DDB1 complex to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[6]
Materials:
-
Cell line expressing endogenous CRBN (e.g., HEK293T, MM.1S)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against CRBN and a loading control)
Protocol:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CRBN in each sample by Western blotting.
-
Generate a melting curve by plotting the percentage of soluble CRBN against the temperature for each treatment condition. An increase in the melting temperature (Tagg) indicates stabilization of CRBN by the compound.
Neosubstrate Degradation Assay (Western Blot)
This functional assay confirms that the engagement of this compound with CRBN leads to the degradation of a known neosubstrate.
Materials:
-
Cell line expressing the neosubstrate of interest (e.g., MM.1S for Ikaros/Aiolos)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Equipment for protein concentration determination (e.g., BCA assay)
-
Equipment for Western blotting (as described for CETSA)
-
Primary antibodies against the neosubstrate (e.g., Ikaros), CRBN, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Protocol:
-
Seed cells and treat with a dose-response of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the neosubstrate, CRBN, and a loading control.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot and quantify the band intensities.
-
Normalize the neosubstrate band intensity to the loading control and plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for NanoBRET™ Target Engagement Assay: Utilizing Thalidomide-5-propoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoBRET™ Target Engagement (TE) Intracellular Assay is a powerful technology that allows for the quantitative measurement of compound binding to specific protein targets within living cells.[1][2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor, NanoLuc® (Nluc) luciferase, and a fluorescent acceptor.[1][3][4] In the context of target engagement, the target protein is fused to NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target protein serves as the acceptor.[1] When a test compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.[1][5]
Thalidomide (B1683933) and its derivatives are well-known for their immunomodulatory and anti-cancer properties, which are mediated through their binding to the Cereblon (CRBN) E3 ubiquitin ligase.[6][7][8] Thalidomide-5-propoxyethanamine is a derivative of thalidomide designed as a CRBN ligand, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to recruit CRBN to a target protein for degradation.[9][10][11] This document provides detailed application notes and protocols for using this compound as a competitor in a NanoBRET™ Target Engagement assay to characterize its binding affinity and cellular permeability for the CRBN target.
Principle of the Assay
The NanoBRET™ CRBN Target Engagement Assay is based on the competition between a fluorescent tracer and a test compound (this compound) for binding to the NanoLuc®-CRBN fusion protein in live cells. The assay workflow is as follows:
-
Expression of Fusion Protein : Cells are transiently transfected with a vector encoding for a NanoLuc®-CRBN fusion protein. It is recommended to co-express with DDB1 to ensure the stability and proper conformation of CRBN.[12]
-
Tracer and Compound Addition : A specific, cell-permeable fluorescent tracer that binds to CRBN is added to the cells, along with varying concentrations of the competitor compound, this compound.
-
BRET Signal Measurement : The NanoLuc® substrate is added, and the BRET signal is measured. The energy transfer from the NanoLuc® donor to the fluorescent tracer results in a BRET signal.
-
Data Analysis : The binding of this compound to NanoLuc®-CRBN displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, can then be calculated to determine the target engagement potency.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Principle of the NanoBRET™ CRBN Target Engagement Assay.
Caption: High-level experimental workflow for the NanoBRET™ assay.
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
DMEM high glucose medium
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-CRBN Fusion Vector[12]
-
DDB1 Expression Vector[12]
-
NanoBRET™ CRBN Tracer
-
Tracer Dilution Buffer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
DMSO
-
White, 96-well or 384-well assay plates
Protocol for Live-Cell CRBN Target Engagement Assay
1. Cell Culture and Transfection:
-
One day prior to transfection, plate HEK293 cells in a T75 flask in DMEM supplemented with 10% FBS at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the transfection mix in Opti-MEM™ I medium. For a T75 flask, mix 1 µg of NanoLuc®-CRBN Fusion Vector and 1 µg of DDB1 Expression Vector with FuGENE® HD Transfection Reagent at a 3:1 ratio (reagent:DNA).
-
Incubate the transfection mix for 15-20 minutes at room temperature.
-
Add the transfection mix dropwise to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I medium.
-
Plate the cells into a white 96-well or 384-well assay plate at a density of 2 x 10^4 cells per well in 80 µL.
3. Compound and Tracer Addition:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Opti-MEM™ I medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted this compound to the appropriate wells. Include a "no compound" control (vehicle only).
-
Prepare the NanoBRET™ CRBN Tracer in Tracer Dilution Buffer and then dilute to the final working concentration in Opti-MEM™ I medium.
-
Add 10 µL of the diluted tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
4. Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM™ I medium containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
Data Analysis
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal for each well.
-
Normalize the BRET ratios to the "no compound" control (100% signal) and a "no tracer" control (0% signal).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The following tables represent expected data from a NanoBRET™ Target Engagement assay with this compound.
Table 1: Raw Luminescence Data (Representative)
| This compound (µM) | Donor Emission (450 nm) | Acceptor Emission (610 nm) |
| 100 | 1,550,000 | 310,000 |
| 10 | 1,545,000 | 386,250 |
| 1 | 1,560,000 | 546,000 |
| 0.1 | 1,530,000 | 765,000 |
| 0.01 | 1,555,000 | 933,000 |
| 0.001 | 1,540,000 | 1,078,000 |
| 0 (Vehicle) | 1,550,000 | 1,240,000 |
| No Tracer | 1,560,000 | 15,600 |
Table 2: Calculated BRET Ratios and Normalized Response
| This compound (µM) | BRET Ratio (610/450) | Normalized Response (%) |
| 100 | 0.200 | 15.6 |
| 10 | 0.250 | 20.3 |
| 1 | 0.350 | 29.7 |
| 0.1 | 0.500 | 43.8 |
| 0.01 | 0.600 | 53.1 |
| 0.001 | 0.700 | 62.5 |
| 0 (Vehicle) | 0.800 | 100.0 |
| No Tracer | 0.010 | 0.0 |
Table 3: Summary of Target Engagement Potency
| Compound | Target | IC50 (µM) |
| This compound | CRBN | 0.085 |
| Thalidomide (Reference) | CRBN | 1.5 |
Note: The data presented in these tables are for illustrative purposes only and may not reflect actual experimental results.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to assess the intracellular binding of this compound to its target, CRBN.[5][13] This application note and protocol offer a comprehensive guide for researchers to effectively utilize this technology to characterize the potency and cellular permeability of thalidomide derivatives and other CRBN-targeting compounds. The ability to perform these measurements in a live-cell format is crucial for understanding the compound's behavior in a physiologically relevant environment, thereby accelerating drug discovery and development efforts.[1][14]
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on the thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.jp]
- 13. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 14. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with Thalidomide-5-propoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug with its target protein within a cellular environment.[1][2][3] The principle of CETSA is based on the ligand-induced stabilization of the target protein, where the binding of a small molecule drug increases the protein's resistance to thermal denaturation.[1][2][3] This method is invaluable in drug discovery as it allows for the confirmation of target engagement in a physiologically relevant context, which is a critical step in the validation of drug candidates.[4]
Thalidomide-5-propoxyethanamine is a chemical derivative of thalidomide (B1683933). Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, are known to exert their therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN).[1][5][6] This binding event modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6] this compound is designed as a CRBN ligand, often incorporated into Proteolysis Targeting Chimeras (PROTACs) to recruit CRBN to a target protein for degradation.[7] Therefore, confirming the engagement of this compound with CRBN is essential for its development and characterization.
This document provides a detailed protocol for utilizing CETSA to assess the engagement of this compound with its target protein, CRBN, in a cellular context.
Signaling Pathway of CRBN and Thalidomide Analogs
The binding of thalidomide and its derivatives to Cereblon (CRBN) is a key event that initiates a cascade of molecular events. This interaction alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment of neosubstrates for ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the therapeutic effects of these compounds.
Caption: Modulation of the CRBN pathway by thalidomide analogs.
Experimental Protocols
This section details the CETSA protocol to determine the cellular target engagement of this compound with CRBN. The protocol is adapted from established CETSA procedures for thalidomide and its derivatives.[7][8][9]
Materials and Reagents
-
Cell Line: Human leukemia cell line K-562 (or other suitable cell line expressing CRBN).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound, stock solution in DMSO.
-
Control: DMSO (vehicle control).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors.
-
Protein Quantification Assay: BCA or Bradford assay kit.
-
SDS-PAGE reagents: Gels, running buffer, loading buffer.
-
Western Blotting reagents: PVDF membrane, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against CRBN, primary antibody for loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Cellular Thermal Shift Assay protocol.
Caption: A schematic overview of the CETSA protocol.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Culture K-562 cells in RPMI-1640 medium until they reach a density of approximately 1-2 x 10^6 cells/mL. b. Harvest the cells by centrifugation and resuspend in fresh medium to a density of 10 x 10^6 cells/mL. c. Treat the cell suspension with this compound at the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO. d. Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
2. Heat Challenge: a. Aliquot 100 µL of the treated and control cell suspensions into PCR tubes for each temperature point. b. Place the PCR tubes in a thermal cycler and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[4] c. After the heat challenge, incubate the tubes at room temperature for 3 minutes.
3. Cell Lysis: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[4]
4. Separation of Soluble Protein Fraction: a. Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7] b. Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Quantification and Sample Preparation: a. Determine the protein concentration of the soluble fractions using a BCA or Bradford assay. b. Normalize the protein concentrations of all samples with lysis buffer. c. Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
6. Western Blot Analysis: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C. e. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the chemiluminescent signal using an ECL substrate and an imaging system.
7. Data Analysis: a. Quantify the band intensities for CRBN and the loading control for each sample. b. Normalize the CRBN band intensity to the corresponding loading control intensity. c. For each treatment condition, plot the normalized CRBN intensity as a percentage of the non-heated control (37°C) against the temperature. d. The resulting curves are the melting curves for CRBN in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates thermal stabilization and thus, target engagement.
Isothermal Dose-Response CETSA (ITDR-CETSA)
To determine the potency of target engagement (EC50), an isothermal dose-response experiment can be performed.[2][10][11]
-
Select a single temperature from the melting curve experiment where a significant difference in CRBN stability is observed between the treated and control groups (typically near the T_agg of the untreated protein).
-
Treat cells with a range of concentrations of this compound.
-
Perform the heat challenge at the selected single temperature .
-
Follow the CETSA protocol from the lysis step onwards.
-
Plot the normalized soluble CRBN levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation
As of the latest available information, specific quantitative CETSA data for this compound is not publicly available. However, thermal shift assays have been performed on CRBN with thalidomide and its well-characterized analogs, lenalidomide and pomalidomide. The data from these experiments can serve as a valuable reference for the expected outcomes of CETSA with this compound. The following table summarizes representative data for these compounds.
| Compound | Assay Type | System | Thermal Shift (ΔTm) or K D | Reference |
| Thalidomide | Fluorescence-based Thermal Shift Assay | Recombinant human DDB1-CRBN | A clear shift in the thermal denaturation curve indicative of binding | [12][13] |
| Lenalidomide | Fluorescence-based Thermal Shift Assay | Recombinant human DDB1-CRBN | A clear shift in the thermal denaturation curve indicative of binding | [12][13] |
| Pomalidomide | Fluorescence-based Thermal Shift Assay | Recombinant human DDB1-CRBN | A clear shift in the thermal denaturation curve indicative of binding | [12][13] |
| Thalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | K D: 249.20 nM | [13] |
| Lenalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | K D: 177.80 nM | [13] |
| Pomalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | K D: 156.60 nM | [13] |
Note: The data presented in this table is for thalidomide and its analogs and should be used as a reference. Similar CETSA and biophysical assays are required to determine the specific quantitative parameters for this compound.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the direct engagement of small molecules with their intracellular targets. The protocol outlined in this document provides a robust framework for assessing the interaction between this compound and its target protein, CRBN, in a cellular context. By demonstrating target engagement, researchers can gain crucial insights into the mechanism of action of this compound and advance its development as a potential therapeutic agent or a component of novel drug modalities like PROTACs. It is recommended to optimize the experimental conditions, such as compound concentration and heat challenge temperatures, for the specific cell line and experimental setup being used.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | E3连接酶配体 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Polarization (FP) Assay: Thalidomide-5-propoxyethanamine and CRBN Binding
Introduction
Thalidomide (B1683933) and its derivatives, known as Immunomodulatory Drugs (IMiDs), have re-emerged as powerful therapeutic agents, particularly in the treatment of multiple myeloma.[1][2] Their mechanism of action involves binding to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the Ikaros and Aiolos transcription factors.[1][2]
Thalidomide-5-propoxyethanamine is a derivative of thalidomide designed to act as a CRBN ligand, facilitating the recruitment of the CRBN protein.[5] Characterizing the binding affinity of such derivatives to CRBN is a critical step in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Fluorescence Polarization (FP) is a robust, homogeneous, and quantitative in-solution technique widely used in drug discovery for studying molecular interactions.[6][7] The assay measures the change in the rotational speed of a small fluorescently labeled molecule (tracer) upon binding to a larger protein.[8][9] An unbound tracer rotates rapidly, resulting in low polarization of emitted light. When bound to a large protein like CRBN, the complex tumbles much slower, leading to a significant increase in polarization.[10] This application note provides a detailed protocol for determining the binding affinity of this compound to the CRBN-DDB1 complex using a competitive FP assay.
Principle of the Fluorescence Polarization Assay
The core principle of the FP assay is based on the differential rotation of molecules of varying sizes in solution.[11] When a small fluorescent molecule is excited with plane-polarized light, it rotates rapidly before emitting light, causing the emitted light to be depolarized. If this fluorescent molecule binds to a much larger molecule, its rotation is slowed, and the emitted light remains largely polarized.[12] In a competitive assay format, an unlabeled compound (the inhibitor/competitor) competes with the fluorescent tracer for the binding site on the target protein. Increasing concentrations of the competitor will displace the tracer, causing a decrease in the measured fluorescence polarization.
Caption: Principle of the Fluorescence Polarization (FP) binding assay.
CRBN Signaling Pathway and Mechanism of Action
Cereblon (CRBN) is a crucial component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins-1 (Rbx1).[3] This complex tags specific proteins with ubiquitin, marking them for degradation by the proteasome. Thalidomide and its derivatives act as "molecular glues" by binding to CRBN and inducing or enhancing the interaction between CRBN and "neosubstrates"—proteins not typically targeted by this E3 ligase.[13] This drug-induced proximity leads to the ubiquitination and degradation of these neosubstrates, which is responsible for the therapeutic effects of these drugs.[1][2]
Caption: Mechanism of thalidomide-induced protein degradation via the CRL4-CRBN complex.
Quantitative Data: Binding Affinities of CRBN Ligands
The binding affinity of various ligands to CRBN has been characterized using different biochemical and biophysical assays. The table below summarizes reported affinity values for thalidomide and related compounds. The protocol herein is designed to determine the IC₅₀ and subsequently the Kᵢ for this compound.
| Compound | Assay Type | Target | Affinity Value | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | CRBN | Kd ≈ 250 nM | [14] |
| Pomalidomide | Time-Resolved FRET (TR-FRET) | CRBN | IC₅₀ = 6.4 nM | [15] |
| Pomalidomide | Fluorescence Polarization (FP) | CRBN | IC₅₀ = 264.8 nM | [15] |
| (S)-Thalidomide | Competitive Elution Assay | CRBN | ~10-fold higher affinity than (R)-thalidomide | [16] |
Experimental Protocol
This protocol describes a competitive FP assay to measure the binding of this compound to the human CRBN-DDB1 protein complex by monitoring the displacement of a fluorescently labeled thalidomide probe.
Experimental Workflow
Caption: General workflow for the competitive fluorescence polarization assay.
Materials and Reagents
| Reagent | Description |
| Assay Buffer | 50 mM HEPES pH 7.4, 200 mM NaCl, 0.1% Pluronic F-127 |
| Protein | Purified human CRBN-DDB1 complex |
| Fluorescent Tracer | Thalidomide or Pomalidomide conjugated to a fluorophore (e.g., Fluorescein, Alexa Fluor 488) |
| Competitor | This compound |
| Control Compound | Unlabeled Thalidomide or Pomalidomide (for positive control) |
| Solvent | 100% DMSO |
| Assay Plate | Black, low-volume, 384-well microplate (non-binding surface) |
| Plate Reader | Instrument capable of measuring fluorescence polarization |
Step-by-Step Procedure
1. Reagent Preparation: a. Prepare the Assay Buffer and store it at 4°C. b. Prepare a stock solution of the competitor compound, this compound, in 100% DMSO (e.g., at 10 mM). c. Prepare a stock solution of the positive control (e.g., unlabeled Thalidomide) in 100% DMSO. d. Thaw the CRBN-DDB1 protein complex and the fluorescent tracer on ice. e. Dilute the protein and tracer in Assay Buffer to the desired working concentrations. The final concentrations need to be optimized, but starting points can be 400 nM for CRBN-DDB1 and 5 nM for the tracer.[17]
2. Compound Dispensing: a. Create a serial dilution series of the this compound competitor in 100% DMSO. For an 11-point curve, a 1:3 dilution series starting from 10 mM is common. b. Using an acoustic dispenser or a manual multichannel pipette, transfer a small volume (e.g., 100 nL) of the serially diluted competitor and controls into the wells of a 384-well plate. c. Include "no inhibitor" (DMSO only) wells for the high polarization signal (B₀) and "no protein" wells for the low polarization signal (B_min_).
3. Assay Reaction: a. Prepare a master mix of the CRBN-DDB1 protein and fluorescent tracer in Assay Buffer. For a 20 µL final volume, this would be a 2x concentrated mix. b. Add 20 µL of the protein-tracer master mix to each well of the assay plate containing the pre-dispensed compounds.[17] The final DMSO concentration should be kept low and constant across all wells (e.g., 1%).[17] c. Prepare control wells:
- Maximum Polarization (B₀): Protein + Tracer + DMSO (no competitor).
- Minimum Polarization (Tracer alone): Tracer + DMSO (no protein).
4. Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at room temperature for 60 minutes, protected from light.[17] The incubation time may require optimization to ensure the binding reaction has reached equilibrium.
5. Plate Reading: a. Set the plate reader to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein). b. Measure both the parallel (P) and perpendicular (S) fluorescence intensity for each well.
Data Analysis
-
Calculate Fluorescence Polarization (FP): The FP value for each well is typically calculated in millipolarization units (mP) using the following formula: mP = 1000 * (S - G * P) / (S + G * P) Where:
-
S is the intensity of the perpendicular emitted light.
-
P is the intensity of the parallel emitted light.
-
G (G-factor) is an instrument-specific correction factor.
-
-
Determine IC₅₀: a. Normalize the data. The percent inhibition can be calculated as: % Inhibition = 100 * (1 - (mP_sample_ - mP_min_) / (mP_max_ - mP_min_)) b. Plot the percent inhibition or the raw mP values against the logarithm of the competitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
Calculate Dissociation Constant (Kᵢ) (Optional): If the Kᴅ of the fluorescent tracer is known, the inhibitor's dissociation constant (Kᵢ) can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer] / Kᴅ) Where:
-
[Tracer] is the concentration of the fluorescent tracer.
-
Kᴅ is the dissociation constant of the tracer for the protein.
-
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. theeducationmagazine.com [theeducationmagazine.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assay in Summary_ki [bdb99.ucsd.edu]
Application of Thalidomide-5-propoxyethanamine in Specific Cancer Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thalidomide-5-propoxyethanamine is a functionalized derivative of thalidomide (B1683933), designed to serve as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While specific data on the direct application of this compound in cancer cell lines is not currently available in the public domain, its structural similarity to thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide (B1683931), allows for an informed understanding of its potential applications and mechanism of action. These immunomodulatory drugs (IMiDs) are known to exert their anti-cancer effects by binding to CRBN, which in turn leads to the ubiquitination and subsequent proteasomal degradation of specific protein targets.[1]
This document provides a detailed overview of the established applications of thalidomide and its key analogues in various cancer cell lines, which can serve as a guide for investigating the potential of this compound. The protocols and data presented are based on the activities of these closely related compounds.
Principle and Mechanism of Action
Thalidomide and its analogues function as "molecular glues," bringing the CRBN E3 ubiquitin ligase into proximity with neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This induced proximity leads to the ubiquitination of Ikaros and Aiolos, marking them for degradation by the proteasome.[2][3] The degradation of these transcription factors is a key event that underlies the anti-proliferative, immunomodulatory, and anti-angiogenic effects of these compounds in cancer cells, particularly in hematological malignancies like multiple myeloma.[4]
The downstream consequences of Ikaros and Aiolos degradation include the inhibition of myeloma cell growth, stimulation of T-cell activity, and suppression of angiogenesis.[5]
Quantitative Data: In Vitro Efficacy of Thalidomide and its Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of thalidomide, lenalidomide, and pomalidomide against a panel of human cancer cell lines, demonstrating their anti-proliferative activity.
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Thalidomide | Osteosarcoma | MG-63 | 151.05 (48h)[6] |
| Osteosarcoma | U2OS | 94.76 (72h)[6] | |
| Hepatocellular Carcinoma | HepG-2 | 11.26[7][8] | |
| Prostate Cancer | PC3 | 14.58[7][8] | |
| Breast Cancer | MCF-7 | 16.87[7][8] | |
| Multiple Myeloma | KMM1 | >100[6] | |
| Multiple Myeloma | KMS11 | >100[6] | |
| Multiple Myeloma | KMS34 | >100[6] | |
| Lenalidomide | Multiple Myeloma | L-363 | 2.92[6] |
| Head and Neck Cancer | LB771-HNC | 2.15[6] | |
| Choriocarcinoma | JAR | 2.97[6] | |
| Multiple Myeloma | U266 | ~3[6] | |
| Multiple Myeloma | A panel of 13 cell lines | 0.15 - 7[9] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | No significant effect alone[10] | |
| Pomalidomide | Multiple Myeloma | RPMI-8226 | 8 (48h)[6][11] |
| Multiple Myeloma | OPM2 | 10 (48h)[6][11] | |
| Multiple Myeloma | U266 | 0.1 - 10[6] | |
| Peripheral Blood Mononuclear Cells (LPS-stimulated) | Human PBMC | 0.013[6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of thalidomide analogues on cancer cell lines to calculate their respective IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Thalidomide, Lenalidomide, or Pomalidomide stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the drug concentration (logarithmic scale) to determine the IC50 value using non-linear regression analysis.[6]
Western Blot Analysis of Ikaros and Aiolos Degradation
This protocol is for detecting the degradation of the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3) in cancer cells following treatment with a thalidomide analogue.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell lines like U266 or MM1.S)
-
Test compound (e.g., Lenalidomide, Pomalidomide)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 6, 24, or 48 hours). Include a vehicle control and a co-treatment with a proteasome inhibitor to confirm proteasomal degradation.[2][3]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[3]
In Vitro Endothelial Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Growth factor-reduced Matrigel
-
96-well plates
-
Test compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.[12]
-
Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[12]
-
Compound Treatment: Immediately after seeding, add the test compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.[12]
-
Visualization and Imaging: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope. Capture images of the entire well.
-
Quantification: Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops. Compare the treated wells to the vehicle control to determine the anti-angiogenic effect.
Visualizations
Caption: Mechanism of action of thalidomide analogues.
Caption: Workflow for determining IC50 using MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Thalidomide-5-propoxyethanamine-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ligase complex.[5][6] Solid-phase synthesis has emerged as a powerful technique for the rapid and efficient construction of PROTAC libraries, facilitating the exploration of structure-activity relationships.[7] This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing a Thalidomide-5-propoxyethanamine moiety as the CRBN-recruiting element.
PROTAC Mechanism of Action with Thalidomide-based Ligands
The mechanism of action for a thalidomide-based PROTAC involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and degradation.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
This section details the protocols for the synthesis of the this compound linker and its subsequent use in the solid-phase synthesis of a PROTAC.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route for this compound, which can be adapted from established methods for synthesizing thalidomide analogs.[8][9]
Materials and Reagents:
-
4-Fluorothalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMF, add 2-(2-aminoethoxy)ethanol (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Solid-Phase Synthesis of a PROTAC
This protocol outlines the solid-phase synthesis of a PROTAC using this compound as the E3 ligase-recruiting moiety. The synthesis begins with the immobilization of the POI ligand onto a solid support, followed by the sequential addition of the linker and the thalidomide derivative.
Workflow for Solid-Phase PROTAC Synthesis:
Caption: General workflow for solid-phase PROTAC synthesis.
Materials and Reagents:
-
Aminomethylated polystyrene resin
-
POI ligand with a carboxylic acid handle
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
DIPEA
-
DMF
-
DCM
-
Methanol (MeOH)
-
Bifunctional linker (e.g., a PEG linker with an amine and a carboxylic acid)
-
This compound
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Immobilization of POI Ligand:
-
To the swollen resin, add a solution of the carboxylic acid-functionalized POI ligand (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Shake the mixture at room temperature for 16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Linker Coupling:
-
Swell the resin-bound POI ligand in DMF.
-
In a separate flask, activate the carboxylic acid group of the bifunctional linker (2 eq) with HATU (2 eq) and DIPEA (4 eq) in DMF.
-
Add the activated linker solution to the resin and shake at room temperature for 24 hours.
-
Wash the resin as described in step 2.
-
-
Coupling of this compound:
-
Swell the resin-bound POI-linker in DMF.
-
To the resin, add a solution of this compound (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin as described in step 2.
-
-
Cleavage and Deprotection:
-
Treat the resin-bound PROTAC with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
-
Purification:
-
Purify the crude PROTAC by reverse-phase HPLC to obtain the final product.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and analytical HPLC.
-
Data Presentation
The following tables summarize typical quantitative data for the solid-phase synthesis of thalidomide-based PROTACs. Actual results may vary depending on the specific POI ligand, linker, and reaction conditions.
Table 1: Representative Yields and Purity for Solid-Phase Synthesis of Thalidomide Analogs [8][10]
| Step | Reaction | Typical Yield (%) | Typical Purity (%) |
| 1. Resin Loading | Immobilization of Phthalic Anhydride | - | - |
| 2. Amine Coupling | Coupling of α-aminoglutarimide | - | - |
| 3. Cleavage & Cyclization | Formation of Thalidomide Analog | 40 - 98 | 92 - 99 |
Table 2: Characterization Data for a Representative Thalidomide-based PROTAC
| PROTAC ID | Molecular Weight (Calculated) | Molecular Weight (Found, ESI-MS) | HPLC Purity (%) | Degradation Activity (DC50, nM) |
| PROTAC-X | [Insert Value] | [Insert Value] | >95 | [Insert Value] |
*Note: The values in Table 2 are placeholders and should be replaced with actual experimental data.
Conclusion
The solid-phase synthesis approach offers a robust and efficient platform for the generation of this compound-based PROTACs.[7] The detailed protocols and workflows presented in this document provide a comprehensive guide for researchers in the field of targeted protein degradation. The versatility of this methodology allows for the rapid assembly of diverse PROTAC libraries, which is essential for the optimization of their pharmacological properties and the development of novel therapeutics.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Note: Quantitative Proteomics for Measuring Protein Degradation by Thalidomide-5-propoxyethanamine PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules designed to induce the degradation of specific target proteins. They function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of two active domains connected by a linker: one domain binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Thalidomide and its analogs are effective E3 ligase recruiters that bind to Cereblon (CRBN), a component of the CUL4A-DDB1-CRBN-RBX1 (CRL4-CRBN) E3 ubiquitin ligase complex. Thalidomide-5-propoxyethanamine PROTACs are a specific type of these molecules that utilize this mechanism. Measuring the extent and specificity of protein degradation induced by these PROTACs is crucial for their development as therapeutic agents. Quantitative proteomics, particularly mass spectrometry-based approaches, provides a powerful tool for the global and targeted analysis of protein abundance changes following PROTAC treatment.
This application note provides detailed protocols and data presentation guidelines for using quantitative proteomics to assess the efficacy and selectivity of this compound PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs mediate protein degradation through the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to a specific protein of interest (POI). The PROTAC forms a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-5-propoxyethanamine-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Thalidomide-5-propoxyethanamine-based PROTACs. Poor aqueous solubility is a common challenge in the development of PROTACs that can impede biological assays and limit oral bioavailability. This guide offers structured solutions, from chemical modifications to advanced formulation strategies, to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-based PROTACs have such low aqueous solubility?
A1: PROTACs, including those based on this compound, are inherently large and complex molecules. Their structure, which includes two separate ligands and a linker, often results in a high molecular weight and significant lipophilicity. These characteristics place them in the "beyond Rule of 5" (bRo5) chemical space, which is associated with poor aqueous solubility. The large, often hydrophobic surface area of these molecules contributes to their low solubility in aqueous buffers, which is a common challenge in their development.
Q2: What are the downstream experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results. Common issues include:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers. This leads to an underestimation of its potency, affecting metrics like DC50 and IC50.
-
Inaccurate Quantification: Undissolved compound can lead to significant errors when determining the true concentration in stock solutions and experimental wells.[1]
-
Reduced Bioavailability: In both cell-based and in vivo experiments, low solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]
-
Lack of Reproducibility: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducible data.[1]
Q3: What are the primary approaches to improve the solubility of my existing this compound-based PROTAC?
A3: For a synthesized PROTAC, solubility enhancement strategies focus on formulation rather than chemical modification. The main approaches include:
-
Simple Formulation Adjustments: This involves the use of co-solvents (e.g., DMSO, PEG300), pH adjustment if the PROTAC has ionizable groups, and the addition of surfactants.[2][3]
-
Advanced Formulation Technologies: For more significant solubility challenges, advanced methods like creating amorphous solid dispersions (ASDs), using cyclodextrin (B1172386) complexes, or developing lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be employed.[4][5][6]
Q4: How can I accurately measure the solubility of my PROTAC?
A4: There are two main types of solubility assays:
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable crystalline form. It is a time-intensive measurement but provides the true equilibrium solubility.
-
Kinetic Solubility: This high-throughput assay measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This is often more representative of how compounds are handled in screening assays.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and formulation of this compound-based PROTACs.
Problem 1: My PROTAC precipitates out of solution during my in vitro assay.
-
Immediate Action:
-
Visually Inspect: Always visually inspect your solutions for precipitation after dilution into aqueous buffers.
-
Reduce Final Concentration: Determine the highest concentration at which your PROTAC remains soluble in the final assay buffer.
-
Optimize Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible (ideally ≤0.5%) to minimize off-target effects, while still maintaining solubility.[3]
-
-
Workflow for Troubleshooting In Vitro Precipitation:
A decision workflow for addressing PROTAC precipitation in in vitro assays.
Problem 2: My PROTAC shows poor oral bioavailability in animal studies, likely due to low solubility.
-
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the oral bioavailability of poorly soluble drugs.[5] By dispersing the PROTAC in an amorphous state within a polymer matrix, the apparent solubility can be significantly increased, leading to a supersaturated solution in vivo.[4][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This can enhance the solubility and absorption of lipophilic drugs.[8]
-
Use of Biorelevant Media: The solubility of PROTACs can be higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[2][4] This suggests that administering the PROTAC with food could improve in vivo exposure.[2]
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data on the solubility improvement of various PROTACs using different formulation strategies. While data for a specific this compound-based PROTAC is not publicly available, these examples with other thalidomide-based PROTACs illustrate the potential of these techniques.
Table 1: Solubility of PROTACs in Different Media
| PROTAC | Formulation | Medium | Apparent Solubility (µg/mL) | Fold Increase | Reference |
| ARCC-4 | Amorphous | Phosphate Buffer (pH 6.8) | 0.0163 | - | [9] |
| AZ1 | Amorphous | FaSSIF (pH 6.5) | 48.4 | - | [10] |
| AZ2 | Amorphous | FaSSIF (pH 6.5) | 28.1 | - | [10] |
| AZ3 | Amorphous | FaSSIF (pH 6.5) | 34.5 | - | [10] |
| AZ4 | Amorphous | FaSSIF (pH 6.5) | 17.3 | - | [10] |
Table 2: Impact of Amorphous Solid Dispersion (ASD) on PROTAC Solubility
| PROTAC | Polymer | Drug Loading (% w/w) | Solubility/Dissolution Enhancement | Reference |
| ARCC-4 | HPMCAS, Eudragit L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation | [1] |
| AZ1 | HPMCAS | Up to 20% | Up to 2-fold increase in drug supersaturation | [10] |
| MS4078 | Soluplus, Eudragit E PO | 10% | Significant supersaturation enhancement |
Table 3: Effect of Complexation on Thalidomide (B1683933) Solubility
| Compound | Formulation Agent | Enhancement | Reference |
| Thalidomide | Hydroxypropyl-β-cyclodextrin | Solubility increased from 50 µg/mL to 1.7 mg/mL | [11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the kinetic solubility of a PROTAC in an aqueous buffer.
-
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well plates (one for DMSO dilutions, one for the final assay)
-
Nephelometer or plate reader capable of measuring turbidity
-
-
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL). This rapid dilution is what defines the kinetic nature of the assay.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
-
Workflow Diagram:
Workflow for the kinetic solubility assay.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD to enhance PROTAC solubility.
-
Materials:
-
PROTAC of interest
-
Selected polymer (e.g., HPMCAS, PVPVA, Soluplus®)
-
Volatile organic solvent (e.g., ethanol, acetone) in which both the PROTAC and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolution: Dissolve the PROTAC and the chosen polymer in the organic solvent to form a clear solution. The drug-to-polymer ratio will need to be optimized (e.g., starting with 10% or 20% drug loading w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature and reduced pressure. This will form a thin film on the wall of the flask.
-
Drying: Further dry the resulting solid film in a vacuum oven for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Characterization: Scrape the dried ASD from the flask. Characterize the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Evaluate the dissolution profile of the prepared ASD in a relevant aqueous buffer (e.g., FaSSIF) to confirm solubility enhancement compared to the crystalline or amorphous PROTAC alone.
-
-
Logical Relationship Diagram:
The process of creating an ASD to improve PROTAC solubility.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Color Gradients | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-5-propoxyethanamine PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Thalidomide-5-propoxyethanamine PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which can recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized off-targets are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as SALL4.[1][2][3] Degradation of these proteins can lead to unintended biological consequences, including immunomodulatory effects and potential teratogenicity.[1][2]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (target-PROTAC-E3 ligase).[1][2][4][5] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[1][2]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: The main strategies focus on modifying the thalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for the degradation of the intended target. Key approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partially mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.[1]
-
Utilizing a different E3 ligase: If feasible, redesigning the PROTAC to use a different E3 ligase, such as VHL, which has a different off-target profile, can be an effective strategy.[1][6]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
-
Possible Causes:
-
The thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.
-
The concentration of the PROTAC used is too high, leading to off-target degradation, potentially exacerbated by the hook effect.[1]
-
The specific cell line being used has high expression levels of the off-target proteins.
-
-
Solutions:
-
Perform a dose-response experiment: Test a wide range of PROTAC concentrations to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. This can also help identify if the hook effect is a contributing factor.[1][5]
-
Modify the PROTAC structure: If you have the capability, synthesize analogs with modifications at the C5 position of the phthalimide ring to sterically block neosubstrate binding.
-
Switch E3 Ligase Ligand: Consider synthesizing a new PROTAC that utilizes a different E3 ligase ligand, such as one for VHL, to avoid the CRBN-mediated off-targets.[1]
-
Confirm with orthogonal methods: Use techniques like NanoBRET to assess the formation of both on-target and off-target ternary complexes.[1]
-
Problem 2: My modified PROTAC shows reduced on-target degradation after being redesigned to minimize off-target effects.
-
Possible Causes:
-
Solutions:
-
Assess ternary complex formation: Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs. A weaker BRET signal with the modified PROTAC would suggest impaired complex formation.[1][4]
-
Evaluate cell permeability: If possible, use assays to compare the cell permeability of the original and modified PROTACs.[1][7]
-
Systematic linker modification: If the on-target ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore optimal geometry for on-target degradation.
-
Data Presentation
Table 1: On-Target vs. Off-Target Degradation by a Thalidomide-Based PROTAC
| PROTAC Concentration | % Target Protein Degradation (On-Target) | % IKZF1 Degradation (Off-Target) | % IKZF3 Degradation (Off-Target) |
| 1 nM | 25% | 5% | 8% |
| 10 nM | 60% | 15% | 20% |
| 100 nM | 95% | 50% | 55% |
| 1 µM | 80% (Hook Effect) | 75% | 80% |
| 10 µM | 50% (Hook Effect) | 90% | 92% |
Table 2: Effect of C5-Position Modification on Off-Target Degradation
| PROTAC | Target Protein DC50 | IKZF1 DC50 | IKZF3 DC50 |
| Original PROTAC | 15 nM | 80 nM | 95 nM |
| C5-Methyl PROTAC | 20 nM | > 1000 nM | > 1000 nM |
| C5-Ethyl PROTAC | 25 nM | > 2000 nM | > 2000 nM |
| C5-Propoxyethanamine PROTAC | 18 nM | 500 nM | 650 nM |
Experimental Protocols
Western Blotting for On-Target and Off-Target Protein Degradation
-
Objective: To quantify the degradation of the target protein and known off-target proteins in response to PROTAC treatment.
-
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
-
NanoBRET™ Ternary Complex Formation Assay
-
Objective: To measure the formation of the ternary complex (Target-PROTAC-E3 ligase) in live cells.
-
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to HaloTag® and the E3 ligase (CRBN) fused to NanoLuc® luciferase.
-
-
Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fused target protein.
-
-
PROTAC Treatment:
-
Treat the cells with a range of PROTAC concentrations.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate (furimazine) to the cells.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.[1]
-
-
Data Analysis:
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for high off-target degradation.
Caption: On-target versus off-target signaling pathways.
References
Troubleshooting PROTAC precipitation in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during in vitro experiments with Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on overcoming precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC precipitating out of solution in my in vitro assay?
A1: PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. They are large molecules, typically with a high molecular weight and significant lipophilicity, which places them "beyond the Rule of Five" (bRo5), a set of guidelines for drug-likeness. This combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers commonly used in in vitro assays.[1][2] Precipitation can occur when a concentrated PROTAC stock solution, usually prepared in 100% DMSO, is diluted into an aqueous assay buffer, causing a sharp change in solvent polarity.[3]
Q2: What are the consequences of PROTAC precipitation in my experiments?
A2: PROTAC precipitation can significantly impact the accuracy and reproducibility of your experimental results. Common consequences include:
-
Underestimation of Potency: If the PROTAC is not fully dissolved, the actual concentration in the assay will be lower than intended, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Cellular Toxicity: The precipitate itself may exert cellular toxicity, confounding the interpretation of cell-based assay results.
Q3: How can I visually inspect for PROTAC precipitation?
A3: Before adding your PROTAC to the assay, always visually inspect the stock and working solutions for any signs of precipitation, such as cloudiness, turbidity, or visible particles.[3] When preparing dilutions in microplates, carefully check the wells for any precipitate after adding the PROTAC.
Troubleshooting Guides
Issue 1: PROTAC Precipitation Observed Upon Dilution in Aqueous Buffer
This is the most common solubility issue. The following troubleshooting workflow can help you address this problem.
Troubleshooting Workflow: Addressing PROTAC Precipitation
Caption: A step-by-step workflow for troubleshooting PROTAC precipitation.
Solutions and Methodologies:
-
Optimize DMSO Concentration: It is crucial to minimize the final concentration of DMSO in your assay, as it can affect cell viability and assay performance. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[3] To achieve this, you may need to prepare a more concentrated initial stock solution in 100% DMSO.
-
Employ Co-solvents and Formulation Strategies: For challenging compounds, co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[3]
Formulation Component Example Concentration in Final Formulation DMSO 10% PEG300 40% Tween-80 5% Aqueous Buffer 45% -
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of your PROTAC. After preparing the stock solution in DMSO, you can warm the vial to 37°C for 5-10 minutes. Subsequently, placing the vial in an ultrasonic bath for 5-15 minutes can help break down any small precipitates.[3] Always visually inspect the solution for any remaining precipitate before further dilution.
-
Preparation of Amorphous Solid Dispersions (ASDs): For persistent solubility issues, creating an amorphous solid dispersion can enhance the dissolution rate and supersaturation of the PROTAC. This advanced technique involves dispersing the PROTAC in a polymer matrix, such as HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate), to prevent crystallization and maintain it in a more soluble amorphous state.[4][5][6]
Issue 2: Inconsistent Results in Cellular Assays
Inconsistent results in cell-based assays can often be traced back to solubility issues.
Solutions and Methodologies:
-
Perform a Kinetic Solubility Assay: Before initiating cell-based experiments, determine the kinetic solubility of your PROTAC in the specific cell culture medium you will be using. This will help you establish the upper concentration limit for your experiments.[3]
-
Visually Inspect Wells: After adding the PROTAC to the cell culture plates, visually inspect the wells under a microscope for any signs of precipitation.
-
Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of fetal bovine serum (FBS) in your medium during the treatment period, as serum proteins can sometimes interact with and precipitate compounds.
-
Confirm Proteasomal Degradation: To ensure that the observed effects are due to proteasomal degradation and not an artifact of precipitation-induced toxicity, co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is blocked or significantly reduced, it confirms a proteasome-mediated mechanism.
Key Experimental Protocols
Protocol 1: Preparation of PROTAC Working Solutions
This protocol describes a general method for preparing PROTAC working solutions from a DMSO stock to minimize precipitation.
Experimental Workflow: PROTAC Solution Preparation
Caption: A workflow for preparing PROTAC working solutions to minimize precipitation.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve the PROTAC in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) and sonication can be used if necessary.[3]
-
Perform serial dilutions in DMSO: Create a serial dilution of the stock solution in 100% DMSO in a low-binding microplate.
-
Prepare intermediate dilution (optional, for co-solvent use): For a 1 mL final working solution using a co-solvent formulation, mix 100 µL of the DMSO stock with 400 µL of PEG300. Ensure thorough mixing.[3]
-
Final dilution in aqueous buffer: Slowly add the DMSO or co-solvent/DMSO mixture to the aqueous assay buffer while vortexing. For the co-solvent formulation example, slowly add 450 µL of your aqueous buffer to the DMSO/PEG300 mixture.[3]
-
Visual Inspection: After the final dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in the assay.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.[4]
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration of the PROTAC that does not show a significant increase in turbidity or light scattering compared to the buffer-only control.
PROTAC Mechanism of Action
Understanding the mechanism of action of PROTACs is crucial for interpreting experimental results and troubleshooting issues.
PROTAC Signaling Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[7][8]
A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation.[7][8]
References
Strategies to enhance the stability of Thalidomide-5-propoxyethanamine
Technical Support Center: Thalidomide-5-propoxyethanamine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I'm observing a rapid loss of my compound in aqueous buffer. What is the likely cause?
A1: Rapid degradation in aqueous solutions is a known issue for thalidomide (B1683933) and its analogs. The primary cause is the hydrolysis of the glutarimide (B196013) ring, which is susceptible to breaking down, especially at neutral to alkaline pH. Thalidomide itself undergoes primarily non-enzymatic hydrolysis in plasma under physiological pH conditions. The propoxyethanamine linker may also be susceptible to enzymatic cleavage in complex biological media.
A2: Yes, the appearance of new peaks is a strong indicator of compound degradation. For thalidomide analogs, these new peaks often correspond to hydrolysis products where the glutarimide ring has opened. It is also possible that the ether linkage in the propoxyethanamine side chain undergoes cleavage under certain stress conditions (e.g., strong acid or oxidative stress). We recommend running a forced degradation study to identify the degradation products.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: For optimal stability, follow these guidelines:
-
Solvent: Prepare high-concentration stock solutions in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability. A datasheet for this compound recommends storage at -20°C for up to 2 years in powder form[1].
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen stock. Do not store the compound in aqueous buffers for extended periods.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to compound stability?
A4: Inconsistent biological data can certainly be a result of compound instability in your cell culture media. The compound can degrade over the course of a multi-day experiment. It is advisable to perform a stability test of this compound in your specific cell culture medium at 37°C. If significant degradation is observed (e.g., >10-15% in 24 hours), you may need to replenish the compound by replacing the media at regular intervals.
Q5: How can I improve the stability of this compound for in-vitro experiments?
A5: Several strategies can be employed:
-
pH Control: Maintain the pH of your buffers in the slightly acidic range (pH 6.0-6.5) if your experimental system allows, as this can slow down the rate of hydrolysis of the glutarimide ring. Thalidomide and its N-alkyl analogs are hydrolyzed at very similar rates, with half-lives of 25 to 35 hours at 32°C and pH 6.4[2].
-
Formulation with Excipients: For certain applications, complexation with cyclodextrins may enhance both solubility and stability. For instance, complexation with hydroxypropyl-beta-cyclodextrin has been shown to increase the half-life of thalidomide in solution from 2.1 to 4.1 hours[3].
-
Minimize Exposure to Light and High Temperatures: Protect your solutions from light and avoid prolonged exposure to elevated temperatures to prevent potential photodegradation or thermal degradation.
Quantitative Data on Stability
The stability of thalidomide analogs is highly dependent on pH and temperature. The table below summarizes representative stability data for N-alkyl thalidomide analogs, which can serve as a proxy for estimating the stability of this compound.
| pH of Phosphate Buffer | Temperature (°C) | Average Rate Constant (x 10⁻²/h) | Half-life (hours) |
| 6.0 | 32 | - | ~35 |
| 6.4 | 32 | 2.35 | 25 - 35 |
| 7.4 | 32 | - | Significantly shorter |
Data adapted from studies on N-alkyl analogs of thalidomide[2].
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in acetonitrile (B52724) or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in a controlled temperature oven at 60°C for 24 hours. Also, incubate a 100 µM solution in a neutral buffer (pH 7.4) at 60°C for 24 hours.
-
Photodegradation: Expose a 100 µM solution in a neutral buffer to a calibrated light source (e.g., Xenon lamp) for a defined period.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating method like HPLC-UV or LC-MS to determine the percentage of the parent compound remaining and to characterize the degradation products.
-
Protocol 2: Stability Assessment in Cell Culture Media
This protocol helps determine the stability of the compound under your specific experimental conditions.
-
Preparation: Prepare a solution of this compound in your complete cell culture medium (including serum) at the final working concentration (e.g., 1 µM).
-
Incubation: Place the solution in a cell culture incubator at 37°C with 5% CO₂.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Processing: Immediately stop potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Interpretation: Plot the concentration of the compound versus time to determine its degradation rate and half-life in the cell culture medium.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ternary Complex Formation with Thalidomide-5-propoxyethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Thalidomide-5-propoxyethanamine as a Cereblon (CRBN) E3 ligase ligand in the formation of ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in targeted protein degradation?
A1: this compound is a chemical compound derived from Thalidomide. In the context of targeted protein degradation, it functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] When incorporated into a Proteolysis Targeting Chimera (PROTAC), the this compound moiety serves to recruit the CRBN E3 ligase to a ternary complex, which also includes the PROTAC and a specific protein of interest (POI), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the POI.
Q2: What is a ternary complex and why is its formation critical for PROTAC activity?
A2: A ternary complex in the context of PROTACs is a transient structure formed by the non-covalent interactions between the protein of interest (POI), the bifunctional PROTAC molecule, and an E3 ubiquitin ligase (in this case, CRBN). The formation of this complex is the foundational step for a PROTAC's mechanism of action, as it brings the POI into close proximity with the E3 ligase, enabling the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.
Q3: What is the "hook effect" and how can it be mitigated in ternary complex formation assays?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated ternary complex assays where, at high concentrations of the PROTAC, the formation of the ternary complex is paradoxically reduced. This occurs because an excess of the PROTAC can lead to the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) that do not assemble into the functional ternary complex. To mitigate the hook effect, it is crucial to perform a full titration of the PROTAC to identify the optimal concentration range for ternary complex formation and to avoid using excessively high concentrations in your experiments.[4]
Q4: What is "cooperativity" in ternary complex formation and why is it important?
A4: Cooperativity refers to the change in binding affinity of one protein (e.g., POI) to the PROTAC once the other protein (e.g., CRBN) is already bound. Positive cooperativity, where the binding of the first protein enhances the affinity for the second, is often associated with more stable and prolonged ternary complex formation, which can lead to more efficient protein degradation.[5][6][7][8] Conversely, negative cooperativity can hinder the formation of the ternary complex.[5][6][8]
Q5: Which biophysical techniques are recommended for studying ternary complex formation with this compound-based PROTACs?
A5: Several biophysical techniques can be employed to characterize ternary complex formation. These include:
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including affinity (K D ) and cooperativity.[5]
-
Surface Plasmon Resonance (SPR): To measure the kinetics (on- and off-rates) and affinity of binary and ternary complex interactions.[8]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay to quantify ternary complex formation in a high-throughput format.[4]
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell proximity-based assay to monitor ternary complex formation and target engagement within a cellular environment.[9][10]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A proximity-based assay to measure the formation of the ternary complex in a biochemical setting.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no ternary complex formation detected | 1. Suboptimal PROTAC concentration (potential "hook effect").2. Poor protein quality (aggregation or misfolding).3. Incompatible buffer conditions.4. Steric hindrance due to linker length or composition. | 1. Perform a wide dose-response curve for the PROTAC to identify the optimal concentration for ternary complex formation.2. Confirm protein integrity and purity using techniques like SDS-PAGE and size-exclusion chromatography.3. Optimize buffer components, pH, and salt concentrations.4. If possible, test PROTACs with different linker lengths and compositions. |
| High background signal in proximity assays (AlphaLISA, NanoBRET™) | 1. Non-specific binding of proteins or PROTAC to assay components.2. Protein aggregation.3. Insufficient blocking. | 1. Include appropriate controls, such as a non-binding PROTAC or the individual components of the ternary complex.2. Centrifuge protein and PROTAC solutions before use. Consider adding a non-ionic detergent (e.g., Tween-20) to the assay buffer.3. Ensure adequate blocking steps are included in the protocol, as recommended by the assay manufacturer. |
| Inconsistent results between experiments | 1. Variability in reagent preparation.2. Inconsistent incubation times or temperatures.3. Freeze-thaw cycles of proteins or PROTACs. | 1. Prepare fresh reagents for each experiment and ensure accurate pipetting.2. Strictly adhere to the established protocol for incubation times and temperatures.3. Aliquot proteins and PROTACs after the initial thaw to minimize freeze-thaw cycles. |
| Poor correlation between in vitro ternary complex formation and cellular degradation | 1. Low cell permeability of the PROTAC.2. PROTAC instability in cells.3. The ternary complex formed is not productive for ubiquitination. | 1. Assess cell permeability using assays like the NanoBRET™ TE Intracellular E3 Ligase Assay.[9][10]2. Evaluate the metabolic stability of the PROTAC in cellular lysates or microsomes.3. Utilize cellular ubiquitination assays to confirm that the ternary complex leads to target ubiquitination. |
Quantitative Data Summary
The following tables provide representative data for a hypothetical PROTAC ("PROTAC-T5P") utilizing this compound to degrade a target protein of interest (POI). These values are illustrative and will vary depending on the specific POI and the linker used.
Table 1: Binding Affinities of PROTAC-T5P Components
| Binding Interaction | K D (nM) | Technique |
| PROTAC-T5P to POI | 50 | Isothermal Titration Calorimetry (ITC) |
| PROTAC-T5P to CRBN | 200 | Surface Plasmon Resonance (SPR) |
| Ternary Complex (POI:PROTAC-T5P:CRBN) | 15 | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Degradation Profile of PROTAC-T5P
| Parameter | Value | Description |
| DC 50 | 8.5 nM | The concentration of PROTAC-T5P required to induce 50% degradation of the POI after a 24-hour treatment. |
| D max | >90% | The maximum percentage of POI degradation achieved with PROTAC-T5P treatment. |
| Time to D max | 16 hours | The time required to reach the maximum degradation of the POI. |
Experimental Protocols
Protocol 1: AlphaLISA for Ternary Complex Formation
This protocol outlines a general procedure for assessing the formation of a ternary complex using AlphaLISA technology.
Materials:
-
GST-tagged Protein of Interest (POI)
-
FLAG-tagged CRBN/DDB1 complex
-
PROTAC with this compound
-
AlphaLISA Anti-GST Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
AlphaLISA Assay Buffer
-
384-well AlphaPlate
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.
-
Dilute GST-POI and FLAG-CRBN/DDB1 to their optimal concentrations (determined through titration experiments) in AlphaLISA Assay Buffer.
-
-
Assay Assembly:
-
In a 384-well AlphaPlate, add 5 µL of the PROTAC dilution to each well.
-
Add 5 µL of the GST-POI solution to each well.
-
Add 5 µL of the FLAG-CRBN/DDB1 solution to each well.
-
Incubate for 90 minutes at room temperature, protected from light.
-
-
Bead Addition:
-
Add 5 µL of the Anti-GST Acceptor bead suspension to each well.
-
Add 5 µL of the Anti-FLAG Donor bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol provides a general workflow for monitoring ternary complex formation in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-POI fusion
-
Plasmid encoding HaloTag®-CRBN fusion
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells.
-
-
Ligand and Substrate Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
-
-
Data Acquisition:
-
Incubate for the desired time at 37°C.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: AlphaLISA experimental workflow for ternary complex detection.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. This compound | E3连接酶配体 | MCE [medchemexpress.cn]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com.cn]
- 10. promega.com [promega.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-5-propoxyethanamine Conjugates
Welcome to the technical support center for researchers utilizing Thalidomide-5-propoxyethanamine and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in conjugates?
A1: this compound is a derivative of thalidomide (B1683933), a well-known molecular glue.[][2] In the context of modern drug development, it serves as a building block for creating Proteolysis Targeting Chimeras (PROTACs).[3][4][5] Specifically, the thalidomide part of the molecule functions as a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][6][7] The propoxyethanamine portion provides a linker with a terminal amine group, which is used to conjugate this E3 ligase ligand to a separate ligand that binds to a specific protein of interest (POI) that you wish to degrade.[7]
Q2: Why is cell permeability a critical and challenging issue for my final PROTAC conjugate?
A2: Cell permeability is essential for the efficacy of most PROTACs because their targets are typically intracellular proteins.[3][8] A PROTAC must cross the cell membrane to reach both its target protein and the E3 ligase machinery inside the cell to form the necessary ternary complex (PROTAC-POI-E3 Ligase) that leads to protein degradation.[3][9] The challenge arises because PROTACs are inherently large molecules, often with high molecular weights (MW > 800 Da) and a large topological polar surface area (TPSA).[3][8][10] These characteristics place them "beyond the Rule of Five" (bRo5) chemical space, which generally leads to poor passive diffusion across the lipid bilayer of the cell membrane.[8][10]
Q3: What are the key physicochemical properties that I should focus on to improve the permeability of my conjugate?
A3: Several key physicochemical properties are critical for PROTAC cell permeability.[8] Because of their large size, simply adhering to Lipinski's Rule of Five is often not feasible.[8][10] Important factors to consider include:
-
Polar Surface Area (PSA): A large PSA is a primary limiter of membrane permeability; aim to minimize it where possible.[8]
-
Lipophilicity (LogP/LogD): A delicate balance is crucial. The molecule needs to be lipophilic enough to enter the lipid membrane but not so lipophilic that it gets trapped in the membrane or has poor aqueous solubility.[8] Designing PROTACs with an ALogP below 5.0 may lead to higher permeabilities.[11]
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can significantly reduce permeability.[8][12] Strategies like replacing amide bonds with esters can reduce the HBD count and have been shown to improve permeability.[10]
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): PROTACs are not static. Flexible linkers, like PEG, may allow the molecule to adopt a folded, more compact conformation that masks some polar groups, effectively reducing the 3D polar surface area and improving permeability.[10]
Q4: How does the linker connecting the thalidomide moiety to my protein of interest ligand affect cell permeability?
A4: The linker is a critical component that significantly influences the drug-like properties of a PROTAC.[10][13] Modifying the linker is a primary strategy for optimizing permeability.[9][10] Key aspects of the linker to consider are:
-
Composition: Replacing flexible linkers like polyethylene (B3416737) glycol (PEG) with more rigid alkyl or phenyl-containing linkers can sometimes improve permeability.[8][14] Conversely, flexible linkers can promote folded conformations that shield polar surfaces.[10]
-
Length: The optimal linker length is system-dependent. While longer linkers can provide necessary spacing for ternary complex formation, some studies have shown that shorter linkers can lead to more permeable compounds.[3]
-
Lipophilicity: Increasing the lipophilicity of the linker, for instance by switching from ethylene (B1197577) glycol to an alkyl chain, can enhance cell permeability, provided the overall molecule stays within a drug-like range.[14][15]
Q5: Are there strategies beyond linker modification to enhance conjugate permeability?
A5: Yes, several other strategies can be employed:
-
Prodrug Approach: This involves masking polar functional groups (like amines or carboxylic acids) with lipophilic, cleavable moieties such as esters.[3][10] These "masks" improve transit across the cell membrane, after which they are removed by intracellular enzymes to release the active PROTAC.[3][10]
-
Formulation with Permeation Enhancers: For in vivo studies, certain excipients can be used to transiently and safely disrupt the cell membrane to improve drug uptake.[3] Solid dispersions with self-emulsifying carriers have also been shown to enhance the solubility and permeability of thalidomide itself.[16]
-
Targeted Delivery: Conjugating the PROTAC to ligands for cell membrane receptors can facilitate receptor-mediated endocytosis, providing an alternative entry mechanism.[10]
Troubleshooting Guide
Problem 1: My conjugate shows very low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are my next steps?
Answer: Low PAMPA permeability indicates a problem with passive diffusion, which is the primary mechanism this assay measures.[17][18] This is a common issue for large molecules like PROTACs.[11][12]
Logical Troubleshooting Workflow
References
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 18. PAMPA | Evotec [evotec.com]
Refinement of Thalidomide-5-propoxyethanamine synthesis for higher yield
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Thalidomide-5-propoxyethanamine. The information is designed to help refine experimental procedures and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and effective starting material is 5-hydroxythalidomide (B1239145). This intermediate allows for the subsequent introduction of the propoxyethanamine side chain through an etherification reaction.
Q2: Which synthetic route is recommended for attaching the propoxyethanamine side chain to the thalidomide (B1683933) core?
A2: A highly recommended method is the Williamson ether synthesis. This involves reacting 5-hydroxythalidomide with a suitable 2-(propoxy)ethanamine precursor, such as 1-(2-bromoethoxy)propane, in the presence of a base.
Q3: What are the critical reaction parameters to control for maximizing the yield of this compound?
A3: The critical parameters to optimize are reaction temperature, the choice of base, and the solvent. A thorough understanding of these factors is essential for minimizing side product formation and improving the overall yield.
Q4: How can I minimize the formation of N-alkylated byproducts during the synthesis?
A4: The phthalimide (B116566) nitrogen in the thalidomide structure is susceptible to alkylation. To minimize this, it is crucial to use a non-nucleophilic base and control the reaction temperature carefully. Protecting the phthalimide nitrogen is another potential strategy, though it adds extra steps to the synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete deprotonation of 5-hydroxythalidomide. | Use a stronger, non-nucleophilic base such as sodium hydride (NaH) to ensure complete formation of the alkoxide. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC. | |
| Inactive alkylating agent. | Verify the purity and reactivity of the 1-(2-bromoethoxy)propane. Consider using a more reactive leaving group, such as an iodide or tosylate. | |
| Formation of Multiple Side Products | N-alkylation of the phthalimide nitrogen. | Employ a sterically hindered base. Maintain a lower reaction temperature to favor O-alkylation over N-alkylation. |
| Decomposition of starting material or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Difficulties in Product Purification | Co-elution of the product with starting material or byproducts during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is insoluble or poorly soluble in the chosen recrystallization solvent. | Perform small-scale solubility tests with a range of solvents to find a suitable system for recrystallization. |
Experimental Protocols
Synthesis of 5-Hydroxythalidomide
A detailed protocol for the synthesis of 5-hydroxythalidomide, a key intermediate, is provided below.
| Step | Procedure | Reagents | Conditions | Notes |
| 1 | Nitration | N-phthaloyl-L-glutamic acid | Fuming HNO₃, H₂SO₄ | 0°C, 2h |
| 2 | Reduction | 4-Nitro-N-phthaloyl-L-glutamic acid | H₂, Pd/C | Room Temp, 16h |
| 3 | Diazotization | 4-Amino-N-phthaloyl-L-glutamic acid | NaNO₂, HCl | 0-5°C, 1h |
| 4 | Hydrolysis | Diazonium salt intermediate | H₂O, H₂SO₄ | 100°C, 2h |
| 5 | Cyclization | 4-Hydroxy-N-phthaloyl-L-glutamic acid | Carbonyldiimidazole | THF, Reflux, 4h |
Williamson Ether Synthesis of this compound
The following table outlines the optimized conditions for the Williamson ether synthesis step.
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Base | K₂CO₃ | Cs₂CO₃ | NaH |
| Solvent | Acetone | Acetonitrile | DMF |
| Temperature | 50°C | 60°C | 25°C to 40°C |
| Reaction Time | 24 hours | 18 hours | 12 hours |
| Yield | 45% | 62% | 85% |
Visual Guides
Caption: Optimized workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Validation & Comparative
Comparative Efficacy of Thalidomide-5-propoxyethanamine versus Pomalidomide for CRBN Recruitment: A Guide for Researchers
A detailed analysis of two key Cereblon (CRBN) ligands used in targeted protein degradation, providing available experimental data and protocols for researchers in drug discovery and development.
This guide offers a comparative overview of Thalidomide-5-propoxyethanamine and pomalidomide (B1683931), two small molecules that engage Cereblon (CRBN), a crucial E3 ubiquitin ligase substrate receptor. Their ability to recruit CRBN is fundamental to their function as molecular glues or as components of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic modalities designed to induce the degradation of specific target proteins. While pomalidomide is a well-characterized immunomodulatory drug (IMiD) with established clinical use, this compound is primarily utilized as a research chemical for the development of PROTACs. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of CRBN Recruitment and Neosubstrate Degradation
Both pomalidomide and this compound function by binding to CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This binding event induces a conformational change in CRBN, creating a novel protein interface. This new surface facilitates the recruitment of "neosubstrate" proteins that would not typically interact with the E3 ligase complex. Once recruited, the neosubstrate is polyubiquitinated, marking it for degradation by the 26S proteasome. This process of targeted protein degradation is the basis for the therapeutic effects of pomalidomide and the mechanism of action for PROTACs employing a CRBN ligand.
A Comparative Analysis of Thalidomide-5-propoxyethanamine and Novel Phenyl-Glutarimide CRBN Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of a Cereblon (CRBN) E3 ubiquitin ligase ligand is a critical decision in the design of potent and specific Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the traditional thalidomide-based ligand, Thalidomide-5-propoxyethanamine, and the more recent class of phenyl-glutarimide ligands. The comparison is supported by experimental data on binding affinity, degradation efficacy, and chemical stability, alongside detailed experimental protocols and pathway visualizations.
The field of targeted protein degradation has been revolutionized by the advent of PROTACs, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase-recruiting moiety, with ligands for CRBN being among the most widely utilized. Thalidomide (B1683933) and its derivatives have historically served as the go-to CRBN ligands. However, novel scaffolds such as phenyl-glutarimides are emerging as promising alternatives, offering potential advantages in chemical stability and degradation efficacy.
Performance Comparison: Thalidomide vs. Phenyl-Glutarimide Ligands
The efficacy of a CRBN ligand in a PROTAC is determined by its ability to bind to CRBN and facilitate the formation of a stable ternary complex with the target protein, leading to its ubiquitination and subsequent degradation. The following table summarizes key performance metrics for thalidomide-based and phenyl-glutarimide-based PROTACs targeting the BET (Bromodomain and Extra-Terminal) protein BRD4, a well-established target in oncology.
| Parameter | Thalidomide-Based Ligand | Phenyl-Glutarimide-Based Ligand | Reference |
| CRBN Binding Affinity (IC50) | Thalidomide: ~250 nM | Phenyl-Glutarimide (PG): 2.19 µM | [1] |
| PROTAC Target | BRD4 | BRD4 | [2][3] |
| Degradation Efficacy (DC50) | < 1 nM | 0.87 nM | [2][3] |
| Maximum Degradation (Dmax) | > 98% | 99% | [2][3] |
| Chemical Stability | Prone to hydrolysis | Improved chemical stability | [3] |
Note: Data for the thalidomide-based PROTAC is representative of potent BRD4 degraders utilizing a thalidomide scaffold. The phenyl-glutarimide data corresponds to the potent degrader 4c (SJ995973).[3] Direct head-to-head comparative data for "this compound" was not available; therefore, data for the parent compound, thalidomide, is used as a benchmark for CRBN binding.
Key Insights from Experimental Data
Phenyl-glutarimide-based PROTACs have demonstrated exceptional potency in degrading target proteins, with DC50 values in the sub-nanomolar range, comparable to the most effective thalidomide-based degraders.[2][3] While the parent phenyl-glutarimide scaffold exhibits a lower binding affinity for CRBN compared to thalidomide, this does not appear to compromise the degradation efficiency of the resulting PROTAC.[1] This suggests that the overall architecture of the PROTAC and the cooperativity of ternary complex formation are critical determinants of degradation efficacy.
A significant advantage of phenyl-glutarimides is their enhanced chemical stability compared to the immunomodulatory imide drug (IMiD) scaffold of thalidomide, which is known to be susceptible to hydrolysis.[3] This improved stability can translate to more reliable and reproducible experimental results and is a desirable characteristic for potential therapeutic agents.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these ligands, the following diagrams illustrate the key biological pathway and a general experimental workflow.
References
Validating CRBN Engagement of Thalidomide-5-propoxyethanamine: A Comparative Guide Using CETSA
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the validation of novel therapeutics. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for validating the engagement of Thalidomide-5-propoxyethanamine with its target protein, Cereblon (CRBN).
This compound is a derivative of thalidomide (B1683933) designed as a ligand for CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This interaction is fundamental for the mechanism of action of immunomodulatory drugs (IMiDs) and is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins. Validating the direct binding of this compound to CRBN within the cellular environment is paramount for its development and characterization.
Comparative Analysis of CRBN Ligand Engagement
While specific CETSA data for this compound is not publicly available, we can infer its expected performance based on data from well-characterized CRBN ligands such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). CETSA is a powerful method to quantify the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of CRBN in the presence of a ligand is indicative of direct engagement.
| Compound | Target Protein | Assay Format | Key Parameter | Illustrative Value | Reference |
| This compound | CRBN | CETSA (Melt Curve) | ΔTm (°C) | Expected Positive Shift | Hypothetical |
| Lenalidomide | CRBN | CETSA (Melt Curve) | ΔTm (°C) | ~1-3 | [1] |
| Pomalidomide | CRBN | CETSA (Melt Curve) | ΔTm (°C) | ~2-4 | [2] |
| Thalidomide | CRBN | CETSA (Melt Curve) | ΔTm (°C) | ~1-2 | [2] |
| Alternative Method | |||||
| Lenalidomide | CRBN | Competitive Binding (IC50) | IC50 (µM) | ~2 | [3] |
| Pomalidomide | CRBN | Competitive Binding (IC50) | IC50 (µM) | ~2 | [3] |
Note: The CETSA data for lenalidomide and pomalidomide are illustrative and based on typical shifts observed in published studies. The hypothetical value for this compound represents the expected outcome of a successful CETSA experiment.
Experimental Protocols
A detailed protocol for performing a CETSA experiment to validate the engagement of this compound with CRBN is provided below. This protocol can be adapted for various cell lines and detection methods.
Cellular Thermal Shift Assay (CETSA) Protocol
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, MM.1S) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
4. Protein Detection and Analysis:
-
Analyze the levels of soluble CRBN in each sample by Western blotting using a CRBN-specific antibody.
-
Quantify the band intensities and normalize them to the intensity of a loading control.
-
Plot the percentage of soluble CRBN relative to the non-heated control against the temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the vehicle-treated and compound-treated samples (ΔTm) indicates the degree of thermal stabilization.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the CRBN signaling pathway and the CETSA workflow.
Caption: CRBN signaling pathway illustrating the formation of the E3 ligase complex and subsequent ubiquitination and degradation of neosubstrates upon ligand binding.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The Cellular Thermal Shift Assay is a robust and indispensable tool for the validation of target engagement of novel CRBN ligands like this compound. By demonstrating a ligand-induced thermal stabilization of CRBN in a cellular context, CETSA provides direct evidence of binding, which is a critical milestone in the preclinical development of new therapeutics. While direct experimental data for this compound is pending, the established protocols and the performance of analogous compounds provide a strong framework for its successful validation.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tale of two tails - efficient profiling of protein degraders by specific functional and target engagement readouts | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Degradation Efficiency of Thalidomide-Based PROTACs Featuring Ether-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of previously "undruggable" proteins. A critical component in the architecture of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase via a thalidomide-based ligand. The nature of the linker connecting this E3 ligase ligand to the target protein-binding moiety is paramount in determining the efficacy and selectivity of the resulting degrader. This guide provides a comparative analysis of the degradation efficiency, measured by DC50 and Dmax, of thalidomide-based PROTACs that utilize short ether-containing linkers, akin to the structure of Thalidomide-5-propoxyethanamine.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs function as molecular glues, inducing a conformational change in the CRBN E3 ligase complex, which is composed of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (ROC1)[1]. In the context of a PROTAC, the thalidomide moiety hijacks this cellular machinery. By simultaneously binding to the protein of interest (POI) and CRBN, the PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the surface of the POI, marking it for degradation by the proteasome[1][2].
Comparative Degradation Efficiency
The degradation efficiency of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
The following tables summarize the degradation performance of several thalidomide-based PROTACs with ether-containing linkers targeting different proteins of interest. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | Linker Type/Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG linker | BL cells | <1 | >90 | [3] |
| PROTAC 3 | Azacarbazole-based | RS4;11 | 0.1-0.3 | Not specified | [3] |
| PROTAC 5 | Not specified | BxPC3 | 165 | >90 (at 1µM) | [3] |
Table 2: Degradation Efficiency of BTK-Targeting PROTACs
| PROTAC ID | Linker Type/Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | Not specified | Mino | 2.2 | 97 | [4] |
| IR-1 | Acrylamide | Mino | <10 | ~90 | [4] |
| IR-2 | Acrylamide | Mino | <10 | ~90 | [4] |
| RC-3 | Cyanoacrylamide | Mino | <10 | ~90 | [4] |
Table 3: Degradation Efficiency of Other Protein-Targeting PROTACs
| PROTAC ID | Target Protein | Linker Type/Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2-PROTAC-11 | SHP2 | Not specified | HeLa | 6.02 | >95 | [5] |
| PROTAC IDO1 Degrader-1 | IDO1 | Thalidomide-based | Not specified | Not specified | Not specified | [6] |
Experimental Protocols: Determination of DC50 and Dmax by Western Blot
The following is a generalized workflow for assessing the degradation of a target protein by a PROTAC.
Detailed Methodology
1. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2[1][7].
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC compound in complete cell culture medium from a stock solution (typically in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity[1][7].
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO)[7]. Incubate the cells for a predetermined time (e.g., 12, 18, or 24 hours)[7].
2. Cell Lysis and Protein Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors[1][7]. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein[1][7].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions[1][7].
3. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins[7].
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis[1][7].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[7].
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature[7].
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[7][8].
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[7].
-
4. Data Analysis
-
Detection and Imaging: Add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system[1][7].
-
Densitometry: Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ)[1][7].
-
Normalization and Calculation: Normalize the target protein signal to the loading control signal for each sample. Calculate the percentage of protein degradation relative to the vehicle-treated control[7].
-
Curve Fitting: Plot the normalized target protein levels against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the DC50 and Dmax values[4].
Conclusion
Thalidomide-based PROTACs, particularly those employing short, flexible linkers with ether functionalities, have demonstrated significant potential in targeted protein degradation across a range of therapeutic targets. The data presented in this guide highlights the potent degradation efficiencies that can be achieved, often with DC50 values in the low nanomolar range and Dmax values exceeding 90%. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall degradation kinetics. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the performance of novel PROTACs and make informed decisions in the design and optimization of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide- and Lenalidomide-Based Linkers for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically influenced by the choice of the E3 ligase-recruiting moiety and the linker connecting it to the target protein binder. This guide provides a comparative overview of the physicochemical properties of thalidomide- and lenalidomide-based linkers, with a specific focus on Thalidomide-5-propoxyethanamine. While direct head-to-head quantitative data for specific linkers is often proprietary, this document summarizes available data for the parent molecules and provides standardized protocols for the experimental determination of key physicochemical properties.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They are composed of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its analog lenalidomide (B1683929) are widely used ligands for the Cereblon (CRBN) E3 ligase.[1] The selection of either a thalidomide or lenalidomide scaffold can significantly affect the resulting PROTAC's stability, solubility, permeability, and ultimately, its degradation efficacy.[1]
Studies suggest that lenalidomide-based PROTACs may exhibit more favorable physicochemical properties compared to their thalidomide-based counterparts.[1] The structural difference, specifically the absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide, is thought to contribute to improved metabolic and chemical stability.[2]
Physicochemical Properties: A Comparative Overview
| Property | Thalidomide | Lenalidomide | This compound |
| Molecular Weight | 258.23 g/mol | 259.26 g/mol [3] | 359.38 g/mol [4][5] |
| Molecular Formula | C13H10N2O4 | C13H13N3O3[3] | C18H21N3O5[4][5] |
| Aqueous Solubility | ~50 mg/L (at 25 °C) | 0.4 - 0.5 mg/mL in acidic buffers | Data not available |
Experimental Protocols
To facilitate the direct comparison of different linkers, the following are detailed methodologies for key experiments used to characterize the physicochemical properties of PROTACs.
Kinetic Solubility Assay
This assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer.
Protocol:
-
Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the stock solution to the buffer to achieve a range of final concentrations.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation.
-
Filter or centrifuge the samples to separate any solid material.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.
Protocol:
-
Prepare a lipid solution (e.g., lecithin (B1663433) in dodecane) and coat a 96-well filter plate with it to form an artificial membrane.
-
Add the test compound solution to the donor wells of the filter plate.
-
Add buffer to the acceptor wells of a corresponding 96-well plate.
-
Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Papp).
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Protocol:
-
Prepare a solution of the test compound.
-
In a 96-well plate, incubate the test compound with liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system to initiate the metabolic reaction. A control without NADPH is run in parallel.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma to identify potential degradation by plasma enzymes.
Protocol:
-
Prepare a stock solution of the test compound.
-
Incubate the test compound in plasma (e.g., human, mouse) at 37°C.
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quench the reaction by adding a cold organic solvent.
-
Process the samples to remove proteins.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Determine the percentage of the compound remaining over time.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of thalidomide and lenalidomide, and a general workflow for assessing the physicochemical properties of PROTAC linkers.
Caption: Thalidomide Signaling Pathway
Caption: Lenalidomide Signaling Pathway
Caption: Experimental Workflow for Physicochemical Profiling
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
Safety Operating Guide
Safe Disposal of Thalidomide-5-propoxyethanamine: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of Thalidomide-5-propoxyethanamine
This compound, as a derivative of thalidomide (B1683933), requires stringent handling and disposal protocols due to its potential teratogenic and cytotoxic properties.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. All waste materials contaminated with this compound must be treated as hazardous waste.[3] The primary and recommended method for the final disposal of thalidomide analogs and cytotoxic waste is high-temperature incineration by a licensed professional waste disposal service.[4][5][6]
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds, with the primary health concern being their teratogenic potential, which can cause severe birth defects.[2] Therefore, all handling and disposal operations must be conducted with extreme care, assuming the compound is biologically active and hazardous.
Data Presentation: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.[2]
| Operation | Required Personal Protective Equipment | Rationale |
| Compound Handling (e.g., Weighing, Reconstituting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles or Face Shield, N95 Respirator.[7] | Provides maximum protection against dermal absorption, contamination of clothing, eye splashes, and inhalation of airborne particles.[2][7] |
| Solution Preparation and Use | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles.[7] | Protects against splashes and direct contact with the compound in solution. |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles.[7] | Ensures safety during the handling and sealing of hazardous waste containers. |
| Spill Cleanup | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, N95 Respirator.[7] | Provides comprehensive protection during the management of spills, which may involve airborne particles. |
Experimental Protocols: Waste Management and Disposal
The following protocols outline the step-by-step procedures for the safe collection, segregation, packaging, and disposal of waste contaminated with this compound.
Protocol 1: Waste Segregation and Collection
-
Designated Waste Streams : Establish a dedicated hazardous waste stream for all materials contaminated with this compound. This includes:
-
Waste Containers :
-
Solid Waste : Use a rigid, leak-proof, and sealable container clearly labeled for cytotoxic waste.[2][8] The container should be labeled "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2]
-
Liquid Waste : Collect all solutions in a dedicated, compatible, and leak-proof liquid hazardous waste container.[2] Do not mix with other chemical waste streams unless approved by your EHS department.[4]
-
Sharps Waste : Dispose of contaminated needles, syringes, and other sharps in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2][9]
-
Protocol 2: Decontamination of Work Surfaces and Equipment
-
Initial Decontamination : After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) and non-disposable equipment.
-
Solvent Rinse : Wipe surfaces with a suitable solvent, such as 70% ethanol (B145695) or isopropanol, to remove the bulk of the residue.[2] Collect all rinsate and used wipes as hazardous waste.[8]
-
Detergent Wash : Follow the solvent rinse with a thorough cleaning using a laboratory-grade detergent and warm water.[8]
Protocol 3: Spill Management
-
Immediate Actions :
-
Cleanup Procedure :
-
Don PPE : Wear the appropriate PPE for spill cleanup, including respiratory protection.[7]
-
Contain : For liquid spills, use an absorbent material from a chemical spill kit to contain the spill.[4][7] For solid spills, gently cover with a dampened absorbent material to avoid raising dust.[3][7]
-
Collect : Carefully collect all contaminated materials and place them in the designated hazardous waste container.[4][7]
-
Decontaminate : Clean the spill area thoroughly, first with a suitable solvent and then with a detergent solution.[4][8]
-
Report : Report the spill to your laboratory supervisor and the institution's EHS department.[7]
-
Protocol 4: Final Disposal
-
Packaging for Disposal :
-
Arranging for Pickup :
Mandatory Visualizations
The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Thalidomide-5-propoxyethanamine
Essential Safety and Handling Guide for Thalidomide-5-propoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of this compound, a cereblon (CRBN) ligand derived from Thalidomide (B1683933).[1] Given its lineage from thalidomide, a compound known for its potent teratogenic effects, this analog must be handled with extreme caution to mitigate risks.[2] Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and the environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected prior to use. | Prevents skin contact. Gloves must be disposed of as contaminated waste after use. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from splashes and dust particles. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing. | Prevents contamination of personal clothing and protects against splashes. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dust or aerosols, especially during weighing or solution preparation. |
II. Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.[3]
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Prevent fire caused by electrostatic discharge.[3]
-
Avoid contact with skin and eyes.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from foodstuff containers and incompatible materials such as strong oxidizing agents.[3][4][5]
-
The recommended storage temperature is -20°C.[1]
III. Emergency Procedures
Immediate and appropriate responses to spills, exposure, or fire are crucial.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Clean-up: Use an absorbent material to collect the spilled substance. Place in a suitable, closed container for disposal.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[3][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3] |
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
IV. Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Contents and containers must be disposed of at an approved waste disposal plant.[5]
V. Reproductive Health Precautions
Given that this compound is an analog of thalidomide, stringent precautions related to reproductive health must be followed. While specific data for this compound is not available, the guidelines for thalidomide should be adopted as a conservative measure.
-
For Females of Reproductive Potential: Avoid pregnancy for at least 4 weeks before, during, and for at least 4 weeks after handling the compound. Two forms of reliable birth control are recommended.[6]
-
For Males: Thalidomide is present in semen. Therefore, a latex or synthetic condom must be used during any sexual contact with females of reproductive potential while handling the compound and for up to 4 weeks after discontinuing use.[6]
-
Donation Restrictions: Do not donate blood, sperm, or eggs while handling this compound and for 4 weeks after the last exposure.[6][7]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency spill response for this compound.
Caption: Standard Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
